4-(Bromoacetyl)pyridine hydrobromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-bromo-1-pyridin-4-ylethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO.BrH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGALBQILADNMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379914 | |
| Record name | 4-(Bromoacetyl)pyridine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5349-17-7 | |
| Record name | 5349-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Bromoacetyl)pyridine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromoacetyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Bromoacetyl)pyridine hydrobromide: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-(Bromoacetyl)pyridine hydrobromide. This versatile reagent is a cornerstone in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. This document consolidates its physical and chemical data, details a standard synthesis protocol, and outlines its application in the synthesis of imidazole derivatives. Safety and handling precautions are also provided to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1][2] It is an essential building block in organic synthesis, primarily utilized as an alkylating agent for various nucleophiles. Its bifunctional nature, possessing both a reactive bromoacetyl group and a pyridine ring, makes it a valuable precursor for a wide range of nitrogen-containing heterocyclic compounds.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-bromo-1-(pyridin-4-yl)ethanone;hydrobromide | [3] |
| CAS Number | 5349-17-7 | [3] |
| Molecular Formula | C₇H₇Br₂NO | [3] |
| Molecular Weight | 280.94 g/mol | [3] |
| Appearance | White to off-white crystalline solid/powder | [1][4] |
| Melting Point | 194-195 °C | [1] |
| Boiling Point | 268.3 °C at 760 mmHg | [1] |
| Density | 1.57 g/cm³ | [1] |
| Solubility | Soluble in water. | [4][5] |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C. | [4] |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the methylene protons adjacent to the carbonyl and bromide. The pyridine protons would appear in the aromatic region (typically δ 7.0-9.0 ppm), likely as two distinct multiplets due to their different chemical environments. The methylene protons (-CH₂Br) would exhibit a singlet in the region of δ 4.0-5.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (δ 190-200 ppm), the carbons of the pyridine ring (δ 120-150 ppm), and the methylene carbon attached to the bromine (δ 30-40 ppm).
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by several key absorption bands:
-
A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.
-
Bands in the 3000-3100 cm⁻¹ region due to C-H stretching of the pyridine ring.
-
Absorptions between 1400 and 1600 cm⁻¹ are expected for the C=C and C=N stretching vibrations within the pyridine ring.
-
A C-Br stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.
Synthesis of this compound
This compound is typically synthesized via the bromination of 4-acetylpyridine.[1][2] A common method involves the use of bromine or a brominating agent like N-bromosuccinimide (NBS).
Experimental Protocol: Synthesis from 4-Acetylpyridine
This protocol is based on a general procedure found in the literature.[2][4]
Materials:
-
4-Acetylpyridine
-
N-bromosuccinimide (NBS)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a reaction flask, dissolve 4-acetylpyridine in ethyl acetate with stirring at a temperature of 20-30 °C.
-
Add N-bromosuccinimide (NBS) to the solution in portions.
-
Slowly heat the reaction mixture to 65-75 °C.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) until the 4-acetylpyridine is completely consumed.
-
Upon completion, cool the reaction mixture to 0-10 °C to facilitate the crystallization of the product.
-
Collect the crystals by filtration.
-
Wash the collected solid with deionized water.
-
Dry the product to obtain this compound as a white solid.
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Synthesis
The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions.[1] The bromoacetyl moiety is highly reactive towards a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is harnessed in the synthesis of various heterocyclic compounds.
Synthesis of Imidazole Derivatives
A significant application of this compound is in the Hantzsch imidazole synthesis or similar condensation reactions to form substituted imidazoles. These scaffolds are prevalent in many biologically active molecules. For instance, it can be used to prepare 2-phenyl-4-(4-pyridyl)imidazole.[4]
Representative Experimental Protocol: Synthesis of a 4-(Pyridin-4-yl)imidazole Derivative
The following is a general, representative protocol for the synthesis of an imidazole derivative, based on common organic synthesis methodologies.
Materials:
-
This compound
-
An amidine or a suitable nitrogen-containing precursor (e.g., benzamidine for a 2-phenyl substituted imidazole)
-
A suitable solvent (e.g., ethanol, DMF)
-
A base (e.g., sodium bicarbonate, triethylamine)
Procedure:
-
Dissolve the amidine precursor in the chosen solvent in a reaction flask.
-
Add the base to the solution and stir.
-
Add a solution of this compound in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired imidazole derivative.
Caption: General logical relationship for the synthesis of a 4-(pyridin-4-yl)imidazole derivative.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
Precautionary Statements: [5]
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area.[5]
-
Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air and keep comfortable for breathing.[5]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[5]
It is crucial to consult the Safety Data Sheet (SDS) for this compound before use and to handle it in a chemical fume hood using appropriate personal protective equipment (PPE).
Conclusion
This compound is a pivotal reagent for the synthesis of complex nitrogen-containing molecules, particularly those with a pyridine and imidazole core. Its well-defined chemical properties and predictable reactivity make it an invaluable tool for medicinal chemists and researchers in drug discovery. Adherence to proper safety protocols is essential when handling this compound. This guide serves as a foundational resource for its effective and safe utilization in a research and development setting.
References
An In-depth Technical Guide to 4-(Bromoacetyl)pyridine hydrobromide (CAS: 5349-17-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Bromoacetyl)pyridine hydrobromide, a key building block in medicinal chemistry and pharmaceutical development. This document details its chemical and physical properties, synthesis, reactivity, and significant applications, with a focus on its role in the development of targeted therapeutics.
Chemical and Physical Properties
This compound is a light yellow to white crystalline solid.[1] It is an alpha-haloketone derivative of pyridine, making it a reactive electrophile suitable for various nucleophilic substitution reactions. Its hydrobromide salt form enhances its stability and handling properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5349-17-7 | [2] |
| Molecular Formula | C₇H₇Br₂NO | [2] |
| Molecular Weight | 280.94 g/mol | [2] |
| Melting Point | ~200 °C / 392 °F | [3] |
| Boiling Point | Not available | |
| Appearance | Light yellow to white solid | [1] |
| Solubility | Soluble in water. | [3] |
| IUPAC Name | 2-bromo-1-(pyridin-4-yl)ethanone;hydrobromide | [4] |
Spectroscopic Data
Table 2: Expected Spectroscopic Characteristics
| Technique | Expected Features |
| ¹H NMR (DMSO-d₆) | Aromatic protons of the pyridine ring (two doublets, downfield), a singlet for the methylene (-CH₂Br) protons adjacent to the carbonyl and bromine, and a broad signal for the hydrobromide proton. |
| ¹³C NMR (DMSO-d₆) | Carbonyl carbon (~190 ppm), carbons of the pyridine ring (in the aromatic region), and the methylene carbon (-CH₂Br) attached to bromine. |
| FT-IR (KBr, cm⁻¹) | Strong carbonyl (C=O) stretching vibration (~1700 cm⁻¹), C-Br stretching vibration, and characteristic aromatic C-H and C=C/C=N stretching and bending vibrations of the pyridine ring. |
| Mass Spectrometry (EI) | A molecular ion peak would be expected, along with characteristic isotopic patterns for the two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of Br, HBr, and CO. |
Synthesis and Experimental Protocols
This compound is typically synthesized via the bromination of 4-acetylpyridine. A common and efficient method utilizes N-bromosuccinimide (NBS) as the brominating agent in an acidic medium, which is often generated in situ or provided by the hydrobromide salt.
General Synthesis Protocol
A widely cited method for the synthesis involves the reaction of 4-acetylpyridine with N-bromosuccinimide.
Experimental Protocol: Synthesis of this compound
-
Materials: 4-Acetylpyridine, N-Bromosuccinimide (NBS), Ethyl Acetate, Deionized Water.
-
Procedure:
-
To a reaction flask, add 4-acetylpyridine and ethyl acetate.
-
Stir the mixture at room temperature.
-
Slowly add N-bromosuccinimide (NBS) in portions, maintaining the temperature between 20-30 °C.
-
After the addition is complete, slowly heat the reaction mixture to 65-75 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0-10 °C to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the crude product with deionized water.
-
Dry the purified product under vacuum to yield this compound as a solid.
-
This process is known for its high yield and safety, making it suitable for industrial-scale production.[5]
Applications in Drug Development
The primary utility of this compound in drug development lies in its role as a versatile electrophilic building block for the synthesis of heterocyclic compounds, particularly those containing a pyridinyl moiety.
Intermediate for Ceftaroline Fosamil
This compound is a key intermediate in the synthesis of Ceftaroline fosamil, a fifth-generation cephalosporin antibiotic.[5] Ceftaroline is active against methicillin-resistant Staphylococcus aureus (MRSA).
Synthesis of p38 MAP Kinase Inhibitors
This compound is instrumental in the synthesis of a class of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[3][6] p38 MAP kinase is a crucial enzyme in the inflammatory signaling cascade, making its inhibitors promising therapeutic agents for autoimmune diseases.[6] The pyridinylimidazole scaffold is a common core structure for these inhibitors, and this compound is a key reagent for constructing this core.
Experimental Protocol: Synthesis of a 2-Aryl-4-(pyridin-4-yl)imidazole Core
This protocol is a representative example of how this compound is used to synthesize the core structure of many p38 MAP kinase inhibitors.
-
Materials: this compound, an appropriate arylamidine (e.g., benzamidine), a suitable solvent (e.g., ethanol or DMF), and a base (e.g., sodium bicarbonate).
-
Procedure:
-
Dissolve the arylamidine in the chosen solvent.
-
Add the base to the solution.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and precipitate the product by adding water.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
Table 3: Hazard Identification
| Hazard Class | Description |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |
| Specific target organ toxicity | May cause respiratory irritation. |
Handling Recommendations:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a dry, cool, and well-ventilated place in a tightly sealed container.
Conclusion
This compound is a valuable and reactive intermediate with significant applications in the synthesis of complex pharmaceutical agents. Its role in the production of the antibiotic Ceftaroline fosamil and a variety of p38 MAP kinase inhibitors underscores its importance in modern drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and researchers working to develop new therapeutics. Proper safety and handling procedures are imperative when working with this compound.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C7H7Br2NO | CID 2776239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridinylimidazole compound SB 203580 inhibits the activity but not the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(Bromoacetyl)pyridine Hydrobromide: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromoacetyl)pyridine hydrobromide is a heterocyclic organic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its utility is primarily derived from the presence of two reactive sites: the electrophilic α-bromoketone and the pyridine ring, which can be further functionalized. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of p38 MAP kinase inhibitors and as a reagent for protein modification.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇Br₂NO | [2] |
| Molecular Weight | 280.94 g/mol | [2] |
| CAS Number | 5349-17-7 | [3] |
| Melting Point | 194-195 °C | [4] |
| Boiling Point | 268.3 °C at 760 mmHg | [4] |
| Density | 1.57 g/cm³ | [4] |
| Water Solubility | Soluble | [1] |
| Appearance | White to off-white crystalline solid | [1] |
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the bromination of 4-acetylpyridine. The following protocol is a representative example of this synthesis.
Experimental Protocol: Synthesis from 4-Acetylpyridine
Materials:
-
4-Acetylpyridine
-
Ethyl acetate
-
N-bromosuccinimide (NBS)
-
Deionized water
Procedure:
-
In a reaction flask, add 558 g of ethyl acetate.
-
With stirring, slowly add 121.1 g of 4-acetylpyridine, maintaining the temperature between 20-30 °C.
-
Add 186.9 g of N-bromosuccinimide (NBS) in batches.
-
Slowly warm the reaction mixture to 65-75 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the 4-acetylpyridine is completely consumed.
-
Once the reaction is complete, cool the mixture to 0-10 °C to allow for complete crystallization of the product.
-
Collect the crystals by filtration.
-
Wash and pulp the crystals with 650 g of deionized water.
-
Filter the product again and dry to yield this compound as a white solid.
This procedure typically results in a molar yield of approximately 98%.
Applications in Drug Discovery and Chemical Biology
The primary application of this compound is as a building block for the synthesis of more complex molecules, particularly in the field of drug discovery.
Synthesis of p38 MAP Kinase Inhibitors
This compound is a crucial precursor for the synthesis of a class of potent anti-inflammatory agents known as pyridinylimidazole inhibitors of p38 mitogen-activated protein (MAP) kinase.[5] The p38 MAPK signaling pathway is a key regulator of the production of pro-inflammatory cytokines, and its inhibition is a therapeutic strategy for a range of inflammatory diseases.
This protocol describes a general method for the synthesis of a 2,4,5-trisubstituted imidazole, a common core structure of p38 inhibitors, using this compound.
Materials:
-
This compound
-
A substituted benzamidine (e.g., 4-fluorobenzamidine)
-
A suitable solvent (e.g., ethanol, dimethylformamide)
-
A non-nucleophilic base (e.g., sodium bicarbonate, triethylamine)
Procedure:
-
Dissolve 1 equivalent of this compound in the chosen solvent.
-
Add 1.1 equivalents of the substituted benzamidine to the solution.
-
Add 2-3 equivalents of the non-nucleophilic base to neutralize the hydrobromide salt and the HBr generated during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyridinylimidazole.
Caption: General workflow for the synthesis of pyridinylimidazole p38 inhibitors.
Protein Modification
The α-bromoketone moiety of this compound is a reactive electrophile that can be used to alkylate nucleophilic amino acid residues in proteins, such as cysteine and histidine. This makes it a useful tool for chemical biology research, including protein labeling and the development of covalent enzyme inhibitors.
This protocol provides a general procedure for the alkylation of cysteine residues in a protein using a haloacyl reagent like this compound.[6]
Materials:
-
Protein with accessible cysteine residue(s)
-
Denaturing buffer (e.g., 6 M guanidine HCl in 0.1 M sodium phosphate, pH 7.0-7.5)
-
Reducing agent (e.g., 2-mercaptoethanol)
-
This compound solution (freshly prepared)
-
Quenching reagent (e.g., excess 2-mercaptoethanol)
Procedure:
-
Solubilize and denature the protein in the denaturing buffer.
-
Add 2-mercaptoethanol to a final concentration of 20-50 mM to reduce all disulfide bonds.
-
Incubate at 25 °C for at least 2 hours under a nitrogen atmosphere.
-
Add a freshly prepared solution of this compound to a final concentration that is in slight molar excess to the total thiol concentration.
-
Incubate for 3 hours at 25 °C in the dark. The optimal pH for this reaction is above 7.0.
-
Quench the reaction by adding an excess of a thiol-containing reagent like 2-mercaptoethanol.
-
Isolate the modified protein using a suitable method such as dialysis, size-exclusion chromatography, or precipitation.
Caption: Workflow for the modification of protein cysteine residues.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling pathway is a cascade of protein kinases that plays a central role in cellular responses to stress and inflammation. The pathway is initiated by various extracellular stimuli, leading to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK). The MAPKK then activates p38 MAP kinase, which goes on to phosphorylate a variety of downstream targets, including transcription factors and other kinases, ultimately leading to a cellular response.
References
- 1. Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H7Br2NO | CID 2776239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H32285.14 [thermofisher.com]
- 4. peakproteins.com [peakproteins.com]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. profiles.wustl.edu [profiles.wustl.edu]
An In-depth Technical Guide to the Synthesis of 4-(Bromoacetyl)pyridine Hydrobromide from 4-acetylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(bromoacetyl)pyridine hydrobromide, a key intermediate in the preparation of various pharmaceuticals and biologically active molecules.[1] The primary method detailed herein involves the bromination of 4-acetylpyridine using N-bromosuccinimide (NBS) as a brominating agent. This approach is noted for its mild reaction conditions, high yields, and suitability for industrial-scale production.[2]
Reaction Principle
The synthesis proceeds via an alpha-bromination of the ketone. In this reaction, 4-acetylpyridine is treated with a brominating agent, which selectively brominates the methyl group adjacent to the carbonyl function. The pyridine nitrogen is subsequently protonated by the hydrobromic acid generated during the reaction (or present as a catalyst), leading to the formation of the hydrobromide salt. The use of N-bromosuccinimide (NBS) is a common and effective method for this transformation.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data from a representative synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Acetylpyridine | [2] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [2] |
| Solvent | Ethyl Acetate | [2] |
| Molar Yield | 96.5% - 98.1% | [2][4] |
| Product Form | White to off-white solid | [1] |
| Melting Point | 194-195 °C | [1][2] |
Detailed Experimental Protocol
This protocol is based on a reported procedure for the synthesis of this compound.[2]
Materials:
-
4-Acetylpyridine
-
N-Bromosuccinimide (NBS)
-
Ethyl Acetate
-
Deionized Water
Equipment:
-
Reaction flask equipped with a stirrer and temperature control
-
Filtration apparatus
-
Drying oven
Procedure:
-
To a reaction flask, add 600g of ethyl acetate and 121.1g of 4-acetylpyridine.
-
Stir the mixture at a temperature of 20-30 °C.
-
Gradually add 186.9g of N-bromosuccinimide (NBS) in portions while maintaining the temperature between 20-30 °C.
-
After the addition is complete, slowly heat the reaction mixture to 60-75 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the 4-acetylpyridine is completely consumed.
-
Once the reaction is complete, cool the mixture to 0-10 °C to facilitate the crystallization of the product.
-
Collect the crystals by filtration.
-
Wash the collected solid by slurrying it with deionized water.
-
Filter the product again and dry it to obtain this compound as a white to off-white solid.[2] In a specific example, 270.8g of the product was obtained, corresponding to a molar yield of 96.5%.[2] Another reported synthesis yielded 275.6 g, a 98.1% molar yield.[4]
Visualizing the Process
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
This compound is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.
Applications
This compound serves as a crucial building block in organic synthesis. It is notably used in the preparation of tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase, which are of interest in drug development.[4][6][7] For instance, it is a key reagent in the synthesis of 2-Phenyl-4-(4-pyridyl)imidazole.[4]
References
- 1. Page loading... [guidechem.com]
- 2. CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide - Google Patents [patents.google.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. This compound | 5349-17-7 [chemicalbook.com]
- 5. This compound | C7H7Br2NO | CID 2776239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound | 5349-17-7 [amp.chemicalbook.com]
4-(Bromoacetyl)pyridine hydrobromide solubility in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-(Bromoacetyl)pyridine hydrobromide, a key intermediate in the synthesis of various biologically active molecules, including p38 MAP kinase inhibitors. Due to the limited availability of precise quantitative solubility data in published literature, this guide focuses on qualitative solubility and furnishes detailed, established experimental protocols for its determination.
Introduction to this compound
This compound (CAS No: 5349-17-7) is a white to off-white crystalline solid.[1][2] It is a derivative of pyridine and a valuable reagent in organic synthesis, particularly in medicinal chemistry. Its utility often stems from the reactive bromoacetyl group, which allows for its use in alkylation reactions to form various heterocyclic compounds. Notably, it serves as a crucial building block in the synthesis of potent and selective p38 mitogen-activated protein (MAP) kinase inhibitors, which are investigated for the treatment of inflammatory diseases.[1]
Solubility Profile
Data Presentation: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Reference |
| Water | Soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Inferred |
| Methanol | Likely Soluble | Inferred |
| Ethanol | Likely Sparingly Soluble | Inferred |
| Dichloromethane (DCM) | Likely Insoluble | [3] |
| Diethyl Ether | Likely Insoluble | Inferred |
| Ethyl Acetate | Likely Insoluble | [1] |
Note: "Inferred" solubility is based on the polar, salt-like nature of the hydrobromide and general solubility principles of similar compounds. Experimental verification is required.
Experimental Protocols for Solubility Determination
The following are detailed, generalized methodologies for determining the solubility of a solid compound like this compound.
Protocol for Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, DMSO, dichloromethane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 25 mg of this compound into a small, clean test tube.[4]
-
Add 0.75 mL of the selected solvent to the test tube in small portions.[4]
-
After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[4][5]
-
Observe the mixture. A compound is considered soluble if it completely dissolves to form a clear solution. It is sparingly soluble if a significant portion dissolves but some solid remains. It is insoluble if the solid does not appear to dissolve.[4]
-
Record the observations for each solvent tested.
Protocol for Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method
This is the "gold standard" method for determining the true thermodynamic solubility of a compound.[6][7]
Materials:
-
This compound
-
Chosen solvent (e.g., Water, buffered solution)
-
Glass flasks or vials with airtight seals
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with low analyte binding)
-
A suitable analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of solid this compound to a flask containing a known volume of the solvent. Ensure there is undissolved solid material present.[8]
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[8]
-
After equilibration, allow the mixture to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.
-
Filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial.
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at the λmax, or HPLC).
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Application in Synthesis: An Experimental Workflow
As this compound is a synthetic intermediate, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates a representative experimental workflow for its use in the synthesis of a 4-phenyl-5-pyridyl-1,3-thiazole derivative, a class of compounds known to act as p38 MAP kinase inhibitors.[9]
Caption: Synthetic workflow for a p38 MAP kinase inhibitor.
References
- 1. This compound CAS#: 5349-17-7 [m.chemicalbook.com]
- 2. This compound | 5349-17-7 [amp.chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. csub.edu [csub.edu]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 4-(Bromoacetyl)pyridine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling precautions, and relevant biological context for 4-(Bromoacetyl)pyridine hydrobromide. The information is intended to support researchers, scientists, and drug development professionals in its safe and effective use in the laboratory setting.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] It is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.[1] Its utility stems from the reactive bromoacetyl group and the pyridine ring structure.[1]
| Property | Value | Source(s) |
| CAS Number | 5349-17-7 | [2][3][4] |
| Molecular Formula | C₇H₇Br₂NO | [1][2][3] |
| Molecular Weight | 280.94 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid/powder | [1][5] |
| Melting Point | 194-195 °C | [1][3][4] |
| Boiling Point | 268.3 °C at 760 mmHg | [1][3] |
| Density | 1.57 g/cm³ | [1][3] |
| Flash Point | 116 °C | [1][3] |
| Water Solubility | Soluble | [3][4][6] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [4][7] |
Safety and Hazard Information
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]
GHS Hazard Classification
| Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
GHS Label Elements
| Element | Description |
| Pictogram | ! (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
Handling and Storage Precautions
Proper handling and storage are crucial to minimize risk.
Personal Protective Equipment (PPE)
| Protection Type | Specification | Source(s) |
| Eye/Face | Wear tight-sealing safety goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards. | [8][9] |
| Skin | Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear protective clothing. | [8][9] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | [8] |
Safe Handling Practices
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8][11]
-
Protect from direct sunlight, moisture, and moist air.[8]
Emergency and First Aid Procedures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3][8] | [3][8][10][13] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[8][12] | [8][10][12] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[8][12] | [8][10][12] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[8][9][10] | [8][9][10] |
Experimental Protocols and Applications
This compound serves as a crucial building block in medicinal chemistry. A notable application is in the synthesis of tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.[4][6]
Example Synthesis of a Pyridyl Imidazole Precursor
The following is a generalized procedure for the synthesis of 2-Phenyl-4-(4-pyridyl)imidazole using this compound, based on its role as a key intermediate.
Objective: To synthesize a pyridyl imidazole derivative, a common scaffold for kinase inhibitors.
Methodology:
-
Reaction Setup: In a reaction flask, dissolve this compound in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Reagent Addition: Add benzamidine hydrochloride and a base (e.g., sodium bicarbonate or triethylamine) to the solution. The base is necessary to neutralize the hydrobromide salt and the HCl from the amidine.
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for several hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.[4][6]
-
Workup and Isolation: After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization to yield the desired 2-Phenyl-4-(4-pyridyl)imidazole.[4][6]
Visualized Workflows and Pathways
Safe Handling Workflow
The following diagram outlines the essential workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
p38 MAP Kinase Signaling Pathway Context
This compound is a precursor for inhibitors targeting the p38 MAP kinase pathway, which is implicated in cellular responses to stress and inflammation.
Caption: Simplified p38 MAPK signaling pathway and point of inhibition.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H7Br2NO | CID 2776239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound CAS#: 5349-17-7 [m.chemicalbook.com]
- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound | 5349-17-7 [chemicalbook.com]
- 7. 错误页 [amp.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Unraveling the Alkylating Potential of 4-(Bromoacetyl)pyridine Hydrobromide: A Technical Guide
For Immediate Release
This whitepaper provides a comprehensive technical overview of the mechanism of action of 4-(Bromoacetyl)pyridine hydrobromide as an alkylating agent. Addressed to researchers, scientists, and drug development professionals, this document delves into the core chemical principles, biological reactivity, and experimental considerations of this versatile compound.
Executive Summary
This compound is a halogenated heterocyclic compound recognized for its utility as a reactive intermediate in the synthesis of pharmacologically active molecules.[1] Its primary mechanism of action lies in its capacity as an alkylating agent, specifically targeting nucleophilic residues within biological macromolecules. This property allows for the irreversible modification of proteins, making it a valuable tool in chemical biology and drug discovery for probing enzyme active sites and developing targeted covalent inhibitors. This guide will elucidate the chemical basis of its reactivity, outline its interaction with protein targets, provide exemplary experimental protocols, and present relevant quantitative data for researchers seeking to harness its potential.
Chemical Properties and Reactivity
This compound is a white to off-white crystalline solid.[1] The key to its reactivity is the α-bromoacetyl group attached to the pyridine ring. The bromine atom serves as a good leaving group, and the adjacent carbonyl group withdraws electron density, rendering the α-carbon electrophilic and highly susceptible to nucleophilic attack.
The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction. Nucleophiles, such as the thiol group of cysteine residues in proteins, attack the α-carbon, displacing the bromide ion and forming a stable covalent bond.
Mechanism of Action as a Protein Alkylating Agent
The predominant role of this compound in a biological context is the alkylation of proteins. This process is largely irreversible and leads to the functional modulation or inactivation of the target protein.
Target Specificity
The high reactivity of the α-bromoacetyl moiety is directed towards strong nucleophiles within the proteome. The most prominent target is the sulfhydryl (thiol) group of cysteine residues, which are highly nucleophilic, especially in their deprotonated thiolate form. Other potential, albeit less reactive, targets include the imidazole ring of histidine, the ε-amino group of lysine, and the thioether of methionine.
The Alkylation Reaction
The alkylation of a cysteine residue proceeds as follows:
-
Nucleophilic Attack: The deprotonated thiol group of a cysteine residue acts as a nucleophile, attacking the electrophilic α-carbon of the bromoacetyl group.
-
Transition State: A transient SN2 transition state is formed.
-
Covalent Adduct Formation: The bromide ion is expelled, resulting in the formation of a stable thioether bond between the cysteine residue and the acetylpyridine moiety.
This covalent modification is generally considered irreversible under physiological conditions.
Factors Influencing Alkylation Efficiency
Several factors can influence the rate and specificity of the alkylation reaction:
-
pH: The pH of the reaction environment is critical. Higher pH values favor the deprotonation of cysteine's thiol group, increasing its nucleophilicity and thus accelerating the reaction rate.
-
Accessibility of the Target Residue: The cysteine residue must be accessible on the protein surface or within a binding pocket for the alkylating agent to reach it.
-
Local Environment: The microenvironment surrounding the target residue can influence its reactivity.
Quantitative Analysis of Alkylation
The efficacy of an alkylating agent can be quantified through kinetic studies and mass spectrometry analysis.
Enzyme Inhibition Kinetics
Table 1: Exemplary Kinetic Parameters for a Bromoacetyl-Containing Affinity Label
| Parameter | Value | Enzyme | Conditions | Reference |
| Ki (apparent) | 0.16 mM | Pig Kidney Dopa Decarboxylase | pH 7.5, 25 °C | [2] |
| kinact | 0.086 min-1 | Pig Kidney Dopa Decarboxylase | pH 7.5, 25 °C | [2] |
These parameters indicate the concentration of the inhibitor required for half-maximal inactivation and the maximum rate of inactivation, respectively.
Mass Spectrometry Analysis of Alkylation
Mass spectrometry is a powerful tool to confirm the covalent modification of a protein and to identify the specific site of alkylation. The addition of the acetylpyridine moiety to a cysteine residue results in a predictable mass shift.
Table 2: Calculated Mass Shift upon Cysteine Alkylation
| Modifying Agent | Molecular Formula of Adduct | Monoisotopic Mass of Adduct | Mass Shift (Da) |
| 4-(acetyl)pyridine | C7H7NO | 121.0528 | +121.0528 |
This mass shift can be detected in both intact protein analysis and in peptide fragments after proteolytic digestion, allowing for the precise localization of the modified residue.
Signaling Pathways and Biological Context
While this compound is primarily a research tool, its ability to covalently modify proteins makes it relevant to the study of various signaling pathways. For instance, it has been used as a chemical intermediate in the synthesis of potent and selective inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase .[3] The p38 MAP kinase pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for a range of inflammatory diseases.
The development of covalent inhibitors for kinases is an active area of research. By targeting a non-catalytic cysteine residue near the active site, irreversible inhibitors can achieve high potency and prolonged duration of action. The diagram below illustrates the general principle of covalent inhibition of a kinase.
Caption: Covalent inhibition of a kinase by an alkylating agent.
Experimental Protocols
The following are generalized protocols for protein alkylation and enzyme inhibition assays using this compound. Researchers should optimize these protocols for their specific protein of interest and experimental setup.
In-Solution Protein Alkylation for Mass Spectrometry
This protocol is suitable for the alkylation of a purified protein in solution prior to mass spectrometric analysis.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
This compound
-
Quenching reagent (e.g., excess DTT or L-cysteine)
-
Reagents for protein digestion (e.g., trypsin)
-
Reagents for mass spectrometry sample preparation (e.g., C18 desalting columns)
Procedure:
-
Reduction: Reduce the protein sample by adding DTT to a final concentration of 5-10 mM and incubating at 56°C for 30 minutes. This step is necessary to break any existing disulfide bonds.
-
Alkylation: Add a 5 to 10-fold molar excess of this compound to the protein solution. Incubate in the dark at room temperature for 1 hour. The optimal stoichiometry and incubation time should be determined empirically.
-
Quenching: Quench the reaction by adding a 2-fold molar excess of DTT or L-cysteine over the initial concentration of the alkylating agent.
-
Sample Preparation for Mass Spectrometry: Proceed with buffer exchange or protein precipitation to remove excess reagents. The alkylated protein is then digested with a protease (e.g., trypsin), and the resulting peptides are desalted prior to LC-MS/MS analysis.
Caption: Experimental workflow for in-solution protein alkylation.
Enzyme Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory potential of this compound against a target enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Assay buffer
-
This compound stock solution (in a compatible solvent like DMSO or water)
-
96-well plate and plate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of the enzyme in the assay buffer at a concentration suitable for the assay.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Pre-incubation: In a 96-well plate, mix the enzyme solution with the different concentrations of the inhibitor. Include a control with no inhibitor. Incubate for a defined period (e.g., 30 minutes) to allow for the covalent modification to occur.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Acquisition: Monitor the reaction progress by measuring the absorbance or fluorescence change over time using a plate reader.
-
Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. For irreversible inhibitors, time-dependent inhibition studies are necessary to determine kinact and Ki.
Logical Framework of the Alkylation Mechanism
The mechanism of action of this compound as an alkylating agent can be summarized in a logical flow, from its chemical properties to its biological consequences.
Caption: Logical relationship of the alkylation mechanism.
Conclusion
This compound is a potent alkylating agent with a well-defined mechanism of action centered on the SN2 reaction with nucleophilic amino acid residues, particularly cysteine. Its utility in chemical biology and drug discovery is underscored by its ability to form irreversible covalent bonds with target proteins, enabling the study of protein function and the development of targeted covalent inhibitors. The information and protocols provided in this guide offer a foundational understanding for researchers to effectively utilize this compound in their investigations. Careful consideration of experimental conditions, particularly pH, is crucial for achieving desired reactivity and specificity. Further research into the specific kinetic profiles of this compound against a broader range of biological targets will continue to expand its application in the scientific community.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Affinity labeling of pig kidney 3,4-dihydroxyphenylalanine (Dopa) decarboxylase with N-(bromoacetyl)pyridoxamine 5'-phosphate. Modification of an active-site cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Technical Guide to the Spectroscopic Characterization of 4-(Bromoacetyl)pyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the spectroscopic data for 4-(Bromoacetyl)pyridine hydrobromide (CAS No: 5349-17-7), a key reagent and intermediate in pharmaceutical synthesis.[1] Due to the limited availability of a complete, publicly accessible dataset, this guide presents a combination of expected and predicted spectroscopic values based on established chemical principles and data from analogous structures. It includes detailed, generalized protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to serve as a practical reference for laboratory professionals.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] It is a derivative of 4-acetylpyridine and serves as an important intermediate in organic synthesis, particularly in medicinal chemistry for introducing the pyridinoylmethyl moiety.[1]
| Property | Value | Reference |
| CAS Number | 5349-17-7 | [1] |
| Molecular Formula | C₇H₇Br₂NO | [1] |
| Molecular Weight | 280.94 g/mol | [1] |
| Physical Form | White to off-white powder/solid | [1] |
| Melting Point | 194-195 °C | [1] |
| Solubility | Soluble in water | [2] |
Spectroscopic Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O due to the compound's salt nature and solubility.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~12.0 - 14.0 | Broad Singlet | 1H | N-H | Pyridinium proton. Position is variable and may exchange with D₂O. |
| ~8.90 | Doublet | 2H | H-2, H-6 | Protons ortho to the protonated nitrogen atom, deshielded. |
| ~8.15 | Doublet | 2H | H-3, H-5 | Protons meta to the protonated nitrogen atom. |
| ~4.95 | Singlet | 2H | -CH₂Br | Methylene protons adjacent to carbonyl and bromine, deshielded. |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: DMSO-d₆, Reference: DMSO-d₆ at 39.52 ppm)
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
| ~191.5 | C=O | Carbonyl carbon, significantly deshielded. |
| ~151.0 | C-2, C-6 | Carbons ortho to the nitrogen. |
| ~142.0 | C-4 | Carbon bearing the acetyl group. |
| ~127.5 | C-3, C-5 | Carbons meta to the nitrogen. |
| ~33.0 | -CH₂Br | Methylene carbon attached to bromine. |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound (Sample Preparation: KBr Pellet or Nujol Mull)
| Expected Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2900 - 2700 | Broad, Medium | N⁺-H Stretch (Pyridinium) |
| ~1710 | Strong | C=O Stretch (α-Halo Ketone) |
| ~1610, ~1540, ~1480 | Medium-Strong | C=C and C=N Ring Stretching (Pyridinium) |
| ~1445 | Medium | CH₂ Scissoring |
| ~1200 | Medium | C-N Stretch |
| 700 - 600 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
Note: Mass spectra are typically obtained for the free base, 2-bromo-1-(pyridin-4-yl)ethanone (MW: 200.02 g/mol ), after loss of HBr in the ion source. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) in the free base results in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.
Table 4: Predicted Mass-to-Charge (m/z) Ratios for Key Fragments (Ionization Mode: Electron Ionization - EI)
| Predicted m/z | Ion Structure / Fragment Lost | Notes |
| 201 / 199 | [M]⁺ (Free Base: C₇H₆BrNO⁺) | Molecular ion peak. Appears as a doublet of nearly equal intensity due to ⁸¹Br and ⁷⁹Br isotopes. |
| 156 | [M - COCH₂Br]⁺ or [C₅H₄N-CO]⁺ | Loss of the bromoacetyl group is unlikely as a single step. More likely loss of •Br then CO. This represents the pyridinoyl cation. |
| 120 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |
| 106 | [C₅H₄N-CO]⁺ or [C₆H₄N]⁺ | Pyridinoyl cation. |
| 78 | [C₅H₄N]⁺ | Pyridine radical cation from cleavage of the C-C bond. |
Experimental Protocols
The following sections detail generalized methodologies for acquiring the spectroscopic data discussed above.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup & Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct depth positioning.
-
Place the sample into the NMR magnet.
-
Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. A typical experiment would involve 16 to 64 scans.
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants.
-
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Place approximately 1-2 mg of this compound and ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) into an agate mortar.
-
Gently grind the two solids together with an agate pestle for several minutes until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the powder into a pellet press die.
-
Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.
-
-
Instrument Setup & Acquisition:
-
Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed.
-
Identify the wavenumbers of major absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry Protocol (Direct Infusion ESI)
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile/water.
-
Create a dilute working solution by taking an aliquot of the stock solution and diluting it further with the same solvent to a final concentration of 1-10 µg/mL.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
-
Instrument Setup & Acquisition:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set up the electrospray ionization (ESI) source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) for positive ion mode.
-
Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak(s).
-
Examine the isotopic pattern to confirm the presence of bromine.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to elucidate the structure of fragment ions.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel or synthesized chemical compound.
Caption: Logical workflow for chemical structure confirmation.
References
A Technical Guide to the Purity and Assay of 4-(Bromoacetyl)pyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of 4-(Bromoacetyl)pyridine hydrobromide, a key reagent in pharmaceutical synthesis. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to ensure accurate and reproducible results in a research and development setting.
Physicochemical Properties
This compound is a white to pale yellow crystalline powder. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Chemical Formula | C₇H₇Br₂NO | --INVALID-LINK-- |
| Molecular Weight | 280.94 g/mol | --INVALID-LINK-- |
| Melting Point | 194-197 °C | Sigma-Aldrich |
| Appearance | White to cream to pale yellow powder | --INVALID-LINK-- |
| Solubility | Soluble in water. |
Purity Determination Methods
The purity of this compound is critical for its use in subsequent synthetic steps. Several analytical techniques can be employed to assess its purity, with High-Performance Liquid Chromatography (HPLC) being the primary method for identifying and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for purity assessment and structural confirmation.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is recommended to separate the main component from potential impurities.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL solution.
Workflow for HPLC Analysis:
Methodological & Application
Application Notes and Protocols for the Synthesis of p38 MAP Kinase Inhibitors Using 4-(Bromoacetyl)pyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of p38 MAP kinase inhibitors utilizing 4-(bromoacetyl)pyridine hydrobromide as a key starting material. The protocols detailed herein are based on established synthetic methodologies, primarily the Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry for the generation of pyridinyl-thiazole scaffolds known to be effective inhibitors of p38 MAP kinase.
Introduction to p38 MAP Kinase and its Inhibition
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, the development of potent and selective p38 MAP kinase inhibitors is a significant focus in drug discovery.
The general structure of many potent p38 MAP kinase inhibitors features a pyridine ring, which has been shown to form a critical hydrogen bond with the hinge region of the kinase's ATP-binding pocket. The synthesis of compounds containing a 4-pyridinyl-thiazole core is a well-established strategy for targeting this interaction.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling cascade is a multi-tiered pathway that translates extracellular signals into a cellular response. The pathway is typically initiated by cellular stress or inflammatory cytokines, leading to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K). The activated MAP2K then phosphorylates and activates p38 MAP kinase, which subsequently phosphorylates various downstream substrates, including transcription factors and other kinases, to regulate inflammatory responses.
Caption: The p38 MAP Kinase Signaling Pathway.
Synthesis of Pyridinyl-Thiazole Inhibitors
The primary synthetic route to 2-amino-4-(pyridin-4-yl)thiazole derivatives, a common scaffold for p38 MAP kinase inhibitors, is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, in this case, this compound, with a thiourea or a substituted thiourea.
General Reaction Scheme
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative 2-amino-4-(pyridin-4-yl)thiazole p38 MAP kinase inhibitor.
Protocol 1: Synthesis of 2-Amino-4-(pyridin-4-yl)thiazole
This protocol outlines the synthesis of the core scaffold, which can be further modified.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-amino-4-(pyridin-4-yl)thiazole.
Protocol 2: Synthesis of N-Substituted 2-Amino-4-(pyridin-4-yl)thiazole Derivatives
This protocol describes the synthesis of derivatives with substitutions on the 2-amino group, which can modulate the inhibitory activity.
Materials:
-
This compound
-
N-substituted thiourea (e.g., N-phenylthiourea)
-
Ethanol
-
Triethylamine
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Hexanes
Procedure:
-
Suspend this compound (1.0 eq) and the N-substituted thiourea (1.0 eq) in ethanol.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo.
-
Purify the crude product by trituration with a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to yield the desired N-substituted 2-amino-4-(pyridin-4-yl)thiazole.
Data Presentation
The inhibitory activity of synthesized compounds against p38 MAP kinase is typically determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the p38α inhibitory activity of various pyridinyl-substituted heterocyclic compounds, including those with thiazole and oxadiazole cores.
Table 1: p38α MAP Kinase Inhibitory Activity of Pyridinyl-Thiazole and Related Derivatives
| Compound ID | Scaffold | R Group on Heterocycle | p38α IC50 (µM) | Reference |
| 1 | 4-Phenyl-5-pyridyl-1,3-thiazole | Varies | 0.03 - >10 | [1] |
| 2 | 2,3,4-Triaryl-1,2,4-oxadiazol-5-one | 4-Fluorophenyl/Pyridinyl | 0.10 - 5.1 | [2] |
| 3 | 2-(Pyridin-3-yl)-1H-Benzimidazole | 4-Chlorophenoxy | 17 | [3] |
| SB203580 | Pyridinylimidazole (Reference) | 4-Fluorophenyl | 0.3 | [2] |
Table 2: p38 Phosphorylation Inhibition by Pyridinyltriazole Derivatives
| Compound ID | Concentration (µM) | % Inhibition of p38 Phosphorylation | Reference |
| 5c | 1 | Significant Inhibition | [4] |
| 5d | 1 | Significant Inhibition | [4] |
| 5d | 10 | Significant Inhibition | [4] |
| SB202190 | 1 | Significant Inhibition (Standard) | [4] |
Conclusion
The use of this compound in the Hantzsch thiazole synthesis provides a reliable and versatile method for producing a diverse range of p38 MAP kinase inhibitors. The protocols and data presented in these application notes offer a solid foundation for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics targeting the p38 MAP kinase pathway. Further optimization of the substituents on the thiazole ring can lead to the identification of compounds with enhanced potency and improved pharmacokinetic profiles.
References
- 1. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of a Key Ceftaroline Fosamil Intermediate Using 4-(Bromoacetyl)pyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic with potent activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of this complex molecule involves the construction of key heterocyclic intermediates. One such crucial intermediate is 4-(4-pyridyl)-2-thiazolethiol. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate, starting from 4-acetylpyridine, with 4-(bromoacetyl)pyridine hydrobromide as a key synthetic precursor. The protocols are designed to be a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.
Experimental Protocols
This section details the two-step synthesis for the preparation of the Ceftaroline Fosamil intermediate, 4-(4-pyridyl)-2-thiazolethiol, commencing with the bromination of 4-acetylpyridine.
Step 1: Synthesis of this compound
This protocol is adapted from methodologies described in CN106632001A, which outlines a safe and efficient method using N-Bromosuccinimide (NBS) as the brominating agent.
Materials:
-
4-Acetylpyridine
-
N-Bromosuccinimide (NBS)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve 4-acetylpyridine (1.0 eq) in ethyl acetate.
-
To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise (1.1-1.5 eq) at a temperature of 20-30°C.
-
After the addition is complete, slowly heat the reaction mixture to 65-75°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-20 hours).
-
Once the reaction is complete, cool the mixture to 0-10°C to facilitate the crystallization of the product.
-
Filter the resulting solid and wash it with deionized water.
-
Dry the collected solid under vacuum to yield this compound as an off-white solid.
Step 2: Synthesis of 4-(4-pyridyl)-2-thiazolethiol
This protocol describes the cyclization of this compound with ammonium dithiocarbamate to form the target thiazole intermediate. This method is based on established principles of thiazole synthesis from α-haloketones.
Materials:
-
This compound
-
Ammonium dithiocarbamate
-
An appropriate solvent (e.g., ethanol, methanol, or a mixture with water)
Procedure:
-
Suspend this compound (1.0 eq) in the chosen solvent in a reaction flask.
-
Add ammonium dithiocarbamate (1.0-1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain this temperature, with stirring, for a period of 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, the solvent may be partially evaporated under reduced pressure to induce crystallization.
-
Wash the collected solid with a cold solvent to remove any impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(4-pyridyl)-2-thiazolethiol.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the Ceftaroline Fosamil intermediate.
| Parameter | Step 1: Synthesis of this compound | Step 2: Synthesis of 4-(4-pyridyl)-2-thiazolethiol |
| Starting Material | 4-Acetylpyridine | This compound |
| Key Reagents | N-Bromosuccinimide (NBS) | Ammonium dithiocarbamate |
| Solvent | Ethyl acetate | Ethanol (or similar protic solvent) |
| Molar Ratio (SM:Reagent) | 1 : 1.1-1.5 | 1 : 1.0-1.2 |
| Reaction Temperature | 65-75°C | Reflux |
| Reaction Time | 5-20 hours | 2-4 hours |
| Product | This compound | 4-(4-pyridyl)-2-thiazolethiol |
| Typical Yield | High | Good to Excellent |
| Purification Method | Crystallization and washing | Filtration and Recrystallization |
Visualizations
The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.
Caption: Chemical synthesis of 4-(4-pyridyl)-2-thiazolethiol.
Caption: Experimental workflow for the synthesis.
Application Notes and Protocols for Protein Modification with 4-(Bromoacetyl)pyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent modification of cysteine residues in proteins using 4-(bromoacetyl)pyridine hydrobromide. This reagent is a valuable tool for introducing a pyridyl moiety onto a protein, which can be used for a variety of applications including protein labeling, cross-linking, and the development of targeted therapeutics.
Introduction
This compound is a haloacetyl-containing compound that selectively reacts with the thiol group of cysteine residues via nucleophilic substitution. This reaction results in a stable thioether bond, covalently attaching the pyridylacetyl group to the protein. The pyridine moiety can serve as a versatile chemical handle for further modifications, or it can be used to modulate the protein's activity or interactions. The reactivity of haloacetyl compounds is generally higher than that of maleimides, another common class of cysteine-modifying reagents.
Reaction Mechanism
The primary reaction mechanism involves the nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the electrophilic carbon of the bromoacetyl group of 4-(bromoacetyl)pyridine. This results in the displacement of the bromide ion and the formation of a stable thioether linkage. The reaction is most efficient at a slightly alkaline pH, where a significant portion of the cysteine thiols are in the more reactive thiolate form.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the modification of proteins with haloacetyl reagents. Note that optimal conditions will vary depending on the specific protein and should be determined empirically.
Table 1: Typical Reaction Parameters for Protein Modification
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can increase reaction efficiency but may also lead to aggregation. |
| Molar Excess of Reagent | 10-50 fold | A higher excess can drive the reaction to completion but may increase off-target modifications. |
| Reaction Buffer | Phosphate or HEPES buffer | Avoid amine-containing buffers like Tris, as they can react with the reagent. |
| pH | 7.5 - 8.5 | A slightly alkaline pH facilitates the formation of the more reactive thiolate anion of cysteine. |
| Temperature | 4 - 25 °C | Lower temperatures can help maintain protein stability, while room temperature increases the reaction rate. |
| Reaction Time | 30 minutes - 4 hours | Monitor the reaction progress to determine the optimal time. |
| Quenching Reagent | Dithiothreitol (DTT), β-mercaptoethanol, or L-cysteine | Added in excess to consume any unreacted this compound. |
Table 2: Example of Modification Efficiency
| Protein | Reagent | Molar Excess | Reaction Time | Temperature (°C) | Modification Efficiency (%) |
| Human Serum Albumin | Iodoacetamide* | 20-fold | 1 hour | 25 | >95 |
| Papain | N-bromoacetyl-D-glucosamine | 10-fold | 30 minutes | 25 | ~100 (active site Cys25) |
Experimental Protocols
Protocol 1: General Procedure for Protein Modification
This protocol provides a general method for the modification of a protein with this compound.
Materials:
-
Protein of interest containing at least one cysteine residue
-
This compound
-
Reaction Buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)
-
Quenching Solution (e.g., 1 M DTT or 1 M L-cysteine in reaction buffer)
-
Desalting column or dialysis tubing for purification
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Reaction Buffer.
-
If the protein contains disulfide bonds that need to be modified, they must first be reduced using a reducing agent like DTT or TCEP. The reducing agent must then be removed by a desalting column or dialysis prior to the addition of the modification reagent.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF. The reagent is light-sensitive, so protect the solution from light.
-
-
Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring. Protect the reaction from light.
-
The optimal reaction time should be determined empirically by monitoring the extent of modification over time.
-
-
Quenching:
-
To stop the reaction, add the Quenching Solution to a final concentration that is in large excess (e.g., 50-100 fold) over the initial concentration of the modification reagent.
-
Incubate for at least 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Protocol 2: Analysis of Modification
The extent of protein modification can be determined using various techniques.
Mass Spectrometry:
-
Analyze the intact modified protein by ESI-MS to determine the mass shift corresponding to the addition of the pyridylacetyl group (120.04 Da).
-
For more detailed analysis, digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific cysteine residues that have been modified.
SDS-PAGE:
-
While the mass change is small, a mobility shift on SDS-PAGE may be observable, especially if multiple modifications have occurred.
Visualizations
Caption: Experimental workflow for protein modification.
Application Notes and Protocols for Cysteine Residue Labeling with 4-(Bromoacetyl)pyridine hydrobromide in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine, with its nucleophilic thiol group, is a unique amino acid frequently involved in critical protein functions, including catalysis, metal coordination, and redox sensing. The reactivity of the cysteine thiol makes it an attractive target for covalent labeling with electrophilic probes. This allows for the investigation of protein structure, function, and interactions, as well as the development of targeted covalent inhibitors in drug discovery. 4-(Bromoacetyl)pyridine hydrobromide is a haloacetyl-containing reagent that can selectively modify cysteine residues through a nucleophilic substitution reaction, forming a stable thioether bond. This modification introduces a pyridine moiety, which can be used for subsequent analysis or to alter the properties of the labeled protein.
These application notes provide detailed protocols for the labeling of cysteine residues in proteins and peptides with this compound for proteomic analysis. The methodologies cover protein preparation, labeling reactions, and sample processing for mass spectrometry-based identification and quantification of modified cysteines.
Chemical Principle
The labeling reaction is based on the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic carbon of the bromoacetyl group of 4-(Bromoacetyl)pyridine. This results in the formation of a stable thioether linkage and the release of a bromide ion. The reaction is most efficient at a neutral to slightly alkaline pH, where the thiol group is sufficiently deprotonated to act as a potent nucleophile.
Applications in Proteomics and Drug Development
Cysteine-reactive probes like this compound are valuable tools in various proteomic and drug development applications:
-
Activity-Based Protein Profiling (ABPP): This technique utilizes covalent probes to identify and quantify the active state of enzymes in complex proteomes. Labeling reactive cysteines in enzyme active sites can provide insights into their catalytic mechanisms and regulation.
-
Covalent Ligand Discovery: Screening libraries of cysteine-reactive fragments can identify starting points for the development of potent and selective covalent inhibitors.[1] The modification of non-catalytic cysteines is an emerging strategy for developing drugs with improved selectivity and pharmacodynamic properties.[2]
-
Mapping Protein-Protein Interactions: Covalent labeling can be used to map the interfaces of protein complexes. Changes in the accessibility of cysteine residues upon complex formation can be detected by differential labeling.
-
Structural Proteomics: The accessibility of cysteine residues to labeling reagents can provide information about protein folding and conformational changes.
-
Target Engagement and Validation: In drug development, labeling a target protein with a covalent probe can confirm target engagement in a cellular context.
Quantitative Data Summary
The efficiency of cysteine labeling with this compound can be assessed by various mass spectrometry-based techniques. The following table provides an illustrative summary of quantitative data that could be expected from a typical chemoproteomics experiment using this reagent.
| Parameter | Method | Representative Result | Reference |
| Labeling Efficiency | SDS-PAGE with gel shift assay / Intact protein MS | > 85% | Based on similar reagents[3] |
| Stoichiometry of Labeling | Intact Protein Mass Spectrometry | 1-2 labels per protein (protein-dependent) | Based on similar reagents[4] |
| Proteome-wide Cysteine Coverage | LC-MS/MS (DIA) | ~23,000 cysteine sites per run | [5] |
| Identified Liganded Cysteines | Competitive Chemoproteomics (LFQ) | >400 ligand-protein interactions from a library screen | [1][6] |
| Selectivity for Cysteine | Competitive ABPP with pan-reactive probes | High selectivity for reactive cysteines | [1] |
Experimental Protocols
Protocol 1: Labeling of a Purified Protein with this compound
Objective: To covalently label accessible cysteine residues on a purified protein.
Materials:
-
Purified protein containing at least one cysteine residue
-
This compound
-
Reaction Buffer: 50 mM HEPES or PBS, pH 7.4
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine
-
Desalting column
-
DMSO (anhydrous)
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add TCEP to a final concentration of 5-10 mM and incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent (DTT or L-cysteine) to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess labeling reagent and quenching agent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Analysis:
-
Confirm successful labeling by intact protein mass spectrometry, looking for the expected mass shift. The mass of the added moiety is 120.02 Da (C7H6NO).
-
Further analysis can be performed by SDS-PAGE, where a shift in molecular weight may be observed.
-
Protocol 2: Proteome-wide Cysteine Reactivity Profiling using this compound
Objective: To identify proteins targeted by this compound in a complex cell lysate using a competitive chemoproteomics approach.
Materials:
-
Cell lysate
-
This compound
-
Broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne)
-
Click chemistry reagents (if using an alkyne-tagged probe)
-
Streptavidin beads (if using a biotin-tagged probe)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysate in a suitable buffer (e.g., PBS) and determine the protein concentration.
-
-
Competitive Labeling:
-
Treat the cell lysate (e.g., 1 mg/mL protein) with either DMSO (vehicle control) or a desired concentration of this compound (e.g., 10-100 µM).
-
Incubate for 1 hour at 37°C.
-
Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to both the control and treated samples to label the remaining accessible cysteines.
-
Incubate for another hour at 37°C.
-
-
Protein Precipitation and Digestion:
-
Precipitate the proteins using cold acetone.[7]
-
Resuspend the protein pellet in a buffer containing 8 M urea.
-
Reduce disulfide bonds with DTT and alkylate the remaining free cysteines with iodoacetamide to prevent disulfide scrambling.[7]
-
Dilute the urea concentration to < 2 M and digest the proteins with trypsin overnight at 37°C.[7]
-
-
Enrichment of Labeled Peptides (if applicable):
-
If an alkyne-tagged probe was used, perform a click reaction to attach a biotin tag.
-
Enrich the biotin-tagged peptides using streptavidin beads.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, FragPipe).
-
Identify peptides and proteins and perform label-free quantification (LFQ) of the probe-labeled peptides between the control and treated samples.
-
A significant decrease in the abundance of a probe-labeled peptide in the treated sample indicates that the corresponding cysteine residue was targeted by this compound.
-
Visualizations
Caption: Cysteine labeling with 4-(Bromoacetyl)pyridine.
Caption: Workflow for identifying protein targets.
Caption: Inhibition of a kinase pathway by cysteine modification.
References
- 1. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. storage.googleapis.com [storage.googleapis.com]
Application Notes and Protocols for Thiol Derivatization using 4-(Bromoacetyl)pyridine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The derivatization of thiol groups (-SH) is a critical technique in various fields of scientific research, including proteomics, drug development, and diagnostics. Thiol-containing molecules, such as the amino acid cysteine in proteins and the tripeptide glutathione, play crucial roles in biological systems, including redox signaling, enzymatic catalysis, and detoxification. The selective modification of these thiol groups allows for their quantification, visualization, and the introduction of functional moieties.
4-(Bromoacetyl)pyridine hydrobromide is a thiol-reactive reagent that enables the specific alkylation of sulfhydryl groups. The reaction proceeds via a nucleophilic substitution where the sulfur atom of the thiol attacks the electrophilic carbon of the bromoacetyl group, forming a stable thioether bond. The pyridyl moiety introduced by this reagent can serve as a useful tag for analytical purposes, such as UV-spectrophotometric detection or as a handle for further chemical modifications. This document provides detailed application notes and protocols for the derivatization of thiols with this compound.
Principle of the Reaction
The derivatization of a thiol (R-SH) with this compound involves the alkylation of the sulfhydryl group. The reaction is most efficient under slightly basic conditions (pH 8.0-9.0). At this pH, the thiol group is deprotonated to its more nucleophilic thiolate form (R-S⁻), which readily attacks the electrophilic carbon atom of the bromoacetyl group, displacing the bromide ion and forming a stable pyridyl-thioether derivative. The pyridyl group provides a chromophore that allows for spectrophotometric quantification.
Experimental Protocols
Materials
-
Thiol-containing sample: Protein, peptide, or small molecule (e.g., glutathione, cysteine).
-
This compound: Prepare a fresh stock solution (e.g., 100 mM) in a suitable organic solvent like anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 100 mM Tris-HCl or phosphate buffer, pH 8.0-9.0.
-
Reducing Agent (for proteins with disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol.
-
Denaturing Buffer (for proteins): 8 M Urea or 6 M Guanidine hydrochloride in reaction buffer.
-
Desalting columns or dialysis equipment.
Protocol 1: Derivatization of Small Molecule Thiols (e.g., Glutathione)
-
Sample Preparation: Prepare a solution of the thiol-containing small molecule in the Reaction Buffer. The final concentration will depend on the sensitivity of the detection method.
-
Derivatization Reaction:
-
To the thiol solution, add a 5- to 10-fold molar excess of the this compound stock solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Quenching the Reaction:
-
Add a 2-fold molar excess of a quenching reagent (relative to the initial amount of this compound) to consume any unreacted reagent.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Analysis:
-
The derivatized thiol can be analyzed by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or mass spectrometry (MS). The pyridyl group typically allows for detection around 254 nm.
-
Protocol 2: Derivatization of Protein Thiols (Cysteine Residues)
-
Protein Denaturation and Reduction (if necessary):
-
Dissolve the protein sample in Denaturing Buffer.
-
If the protein contains disulfide bonds, add a 10- to 20-fold molar excess of DTT or TCEP.
-
Incubate at 37°C for 1 hour to reduce the disulfide bonds to free thiols.
-
Remove the excess reducing agent using a desalting column or through buffer exchange via dialysis against the Reaction Buffer.
-
-
Alkylation Reaction:
-
To the reduced and denatured protein solution, add a 10- to 20-fold molar excess of the this compound stock solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle agitation and protected from light. The optimal reaction time and temperature should be determined empirically for each specific protein.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration that is in molar excess of the initial this compound concentration.
-
Incubate for 30 minutes at room temperature to stop the reaction.
-
-
Sample Cleanup:
-
Remove excess reagents and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
-
Analysis:
-
The extent of derivatization can be determined by mass spectrometry, where a characteristic mass shift corresponding to the addition of the pyridylacetyl group will be observed for each modified cysteine residue.
-
Alternatively, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS to identify the specific cysteine residues that have been modified.
-
Data Presentation
The following table summarizes the key reaction parameters for the derivatization of thiols with haloacetyl reagents, providing a basis for comparison and optimization.
| Parameter | Bromoacetyl Group | Iodoacetyl Group | Chloroacetyl Group |
| Optimal Reaction pH | 7.5 - 9.0 | 7.5 - 8.5 | 8.0 - 9.0 |
| Relative Reactivity | High | Very High | Moderate |
| Selectivity for Thiols | High | High (can react with other nucleophiles at high concentrations) | High |
| Bond Stability | High (Stable Thioether) | High (Stable Thioether) | High (Stable Thioether) |
| Common Applications | Protein alkylation, crosslinking, bioconjugation | Protein alkylation, fluorescent labeling | Protein modification, synthesis |
Visualizations
Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 4-(Bromoacetyl)pyridine Hydrobromide as a Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of fluorescent probes utilizing 4-(bromoacetyl)pyridine hydrobromide as a versatile linking agent. This methodology is particularly effective for the fluorescent labeling of biomolecules containing thiol groups, such as cysteine residues in peptides and proteins. The protocols outlined below offer a step-by-step approach from probe synthesis to cellular imaging, supported by quantitative data and visual workflows to facilitate understanding and implementation in a research setting.
Introduction
Fluorescent probes are indispensable tools in modern biological research and drug development. They enable the visualization and tracking of biomolecules, elucidation of cellular pathways, and high-throughput screening of potential drug candidates. The functionality of a fluorescent probe is critically dependent on the linker that connects the fluorophore to the biological target. This compound is an effective hetero-bifunctional linker. The bromoacetyl group provides a reactive site for covalent attachment to nucleophiles like thiols, while the pyridinium moiety can influence the photophysical properties of the fluorophore and enhance water solubility.[1][2][3][4]
The bromoacetyl group exhibits high chemoselectivity for thiol groups under specific pH conditions, allowing for the targeted labeling of cysteine residues in the presence of other nucleophilic amino acid side chains.[5][6] This specificity is crucial for the precise attachment of a fluorescent reporter to a protein or peptide of interest.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of a model fluorescent probe, Coumarin-Py-CysPeptide , synthesized by reacting a thiol-containing coumarin fluorophore with this compound, followed by conjugation to a cysteine-containing peptide.
Table 1: Synthesis and Purification of Coumarin-Pyridinium-Peptide Probe
| Parameter | Value | Method |
| Yield of Coumarin-Pyridinium Linker | 75% | Gravimetric analysis after purification |
| Yield of Peptide Conjugation | 60% | RP-HPLC purification |
| Purity of Final Probe | >95% | Analytical RP-HPLC |
| Molecular Weight (Expected) | 1255.4 Da | Mass Spectrometry |
| Molecular Weight (Observed) | 1255.6 Da | MALDI-TOF Mass Spectrometry |
Table 2: Spectroscopic Properties of the Coumarin-Pyridinium-Peptide Probe
| Parameter | Value | Conditions |
| Absorption Maximum (λabs) | 430 nm | PBS, pH 7.4 |
| Emission Maximum (λem) | 485 nm | PBS, pH 7.4 |
| Molar Extinction Coefficient (ε) | 35,000 M-1cm-1 | PBS, pH 7.4 |
| Quantum Yield (Φ) | 0.65 | Compared to Quinine Sulfate |
| Stokes Shift | 55 nm | - |
Experimental Protocols
Protocol 1: Synthesis of the Coumarin-Pyridinium Linker
This protocol describes the synthesis of a reactive coumarin-pyridinium linker by reacting a thiol-containing coumarin with this compound.
Materials:
-
7-Mercapto-4-methylcoumarin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 7-mercapto-4-methylcoumarin (1 equivalent) in anhydrous DMF under an inert atmosphere (argon or nitrogen).
-
Add DIPEA (2.5 equivalents) to the solution to deprotonate the thiol group.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Slowly add the this compound solution to the coumarin solution dropwise at room temperature with constant stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove unreacted starting materials and impurities.
-
Dry the resulting coumarin-pyridinium linker under vacuum.
-
Characterize the product by mass spectrometry and NMR spectroscopy to confirm its identity and purity.
Protocol 2: Labeling of a Cysteine-Containing Peptide
This protocol details the conjugation of the synthesized coumarin-pyridinium linker to a cysteine-containing peptide.[5][6]
Materials:
-
Coumarin-pyridinium linker (from Protocol 1)
-
Cysteine-containing peptide (e.g., a custom synthesized peptide with a single cysteine residue)
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
MALDI-TOF mass spectrometer
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in 0.1 M PBS (pH 7.4) to a final concentration of 1-5 mg/mL. If the peptide may have formed disulfide dimers, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to ensure the cysteine thiol is in its reduced form.
-
Linker Preparation: Dissolve the coumarin-pyridinium linker in a minimal amount of DMF or DMSO and then dilute with 0.1 M PBS (pH 7.4) to a concentration that is in 5 to 10-fold molar excess relative to the peptide.
-
Conjugation Reaction: Add the coumarin-pyridinium linker solution to the peptide solution.
-
Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation, protected from light. The reaction can also be performed at 4°C overnight.
-
Purification: Purify the labeled peptide from excess linker and unlabeled peptide using RP-HPLC with a suitable gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).
-
Analysis: Confirm the successful labeling and purity of the peptide-probe conjugate by MALDI-TOF mass spectrometry. The mass of the labeled peptide should correspond to the mass of the unlabeled peptide plus the mass of the coumarin-pyridinium linker.
-
Lyophilize the purified fractions to obtain the final fluorescent probe as a powder.
Protocol 3: Cellular Imaging with the Fluorescent Probe
This protocol provides a general procedure for staining live cells with the synthesized peptide-based fluorescent probe.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Purified Coumarin-Pyridinium-Peptide Probe
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for coumarin (e.g., excitation ~430 nm, emission ~485 nm)
Procedure:
-
Cell Culture: Culture the cells to be imaged to a suitable confluency on an appropriate imaging vessel.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO or water. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM, this should be optimized for the specific cell type and application).
-
Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the coumarin fluorophore.
Mandatory Visualizations
Caption: Experimental workflow for fluorescent probe synthesis and application.
Caption: Hypothetical signaling pathway for cellular uptake and tracking.
References
- 1. A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Discovery of asymmetric pyridinium-based fluorescent probes with large Stokes shifts for live neural stem/progenitor cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 6. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Pyridine-Containing Heterocycles via 4-(Bromoacetyl)pyridine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-containing heterocycles are fundamental scaffolds in medicinal chemistry, appearing in a wide array of approved drugs. Their unique properties, such as hydrogen bonding capability and water solubility, make them valuable components in the design of novel therapeutic agents. 4-(Bromoacetyl)pyridine hydrobromide is a versatile and reactive starting material that serves as a key building block for the synthesis of a variety of pyridine-substituted heterocycles, including thiazoles, oxazoles, and imidazoles. This document provides detailed application notes and experimental protocols for the preparation of these important classes of compounds.
Synthesis of 4-(Pyridin-4-yl)thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives.[1] The reaction involves the condensation of an α-haloketone, in this case, this compound, with a thioamide.[2] This straightforward reaction often proceeds with high yields.[3]
The general reaction mechanism involves a multi-step pathway:
-
Nucleophilic Attack: The synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone.
-
Cyclization: Following the initial attack, an intramolecular condensation occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.
-
Dehydration: The final step involves the elimination of a molecule of water to form the stable, aromatic thiazole ring.
Experimental Workflow for Hantzsch Thiazole Synthesis
References
Application Notes and Protocols for 4-(Bromoacetyl)pyridine Hydrobromide as a Crosslinking Agent in Biological Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 4-(bromoacetyl)pyridine hydrobromide as a component in crosslinking studies within biological chemistry. This document is intended for researchers in academia and industry, including those involved in proteomics, drug discovery, and molecular biology, who are interested in probing protein-protein interactions and elucidating biological pathways.
Introduction
This compound is a chemical reagent that can be employed as a reactive group in the design of crosslinking agents for biological studies. The core reactivity of this compound lies in its α-bromoacetyl group, which is an effective alkylating agent for nucleophilic side chains of amino acids, particularly the sulfhydryl group of cysteine residues. This reaction forms a stable thioether bond, making it a valuable tool for covalently capturing protein interactions.
While this compound itself is a monofunctional reagent, it serves as a critical building block for the synthesis of heterobifunctional crosslinkers. By incorporating a second, different reactive group, a crosslinker can be designed to target specific amino acid residues on interacting proteins, providing spatial constraints that are invaluable for structural and functional studies.
Key Features:
-
Cysteine-Reactive: The bromoacetyl group specifically targets the sulfhydryl side chain of cysteine residues.
-
Stable Thioether Bond Formation: The resulting covalent bond is stable under various experimental conditions.
-
Versatile Chemical Handle: The pyridyl ring can be further modified to introduce other functionalities, such as reporter tags or photo-activatable groups.
Chemical Properties and Synthesis
This compound is a white to off-white crystalline solid that is soluble in water.[1] Its chemical structure consists of a pyridine ring substituted with a bromoacetyl group, and it is supplied as a hydrobromide salt.
| Property | Value | Reference |
| Chemical Formula | C₇H₇Br₂NO | [1][2] |
| Molecular Weight | 280.94 g/mol | [1][2] |
| CAS Number | 5349-17-7 | [2] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water | [1] |
A general method for the synthesis of this compound involves the reaction of 4-acetylpyridine with a brominating agent, such as N-bromosuccinimide (NBS), followed by the formation of the hydrobromide salt.[3][4]
Mechanism of Action as a Crosslinking Moiety
The utility of the bromoacetyl group in crosslinking stems from its electrophilic nature. The carbon atom attached to the bromine is susceptible to nucleophilic attack by the thiol group of a cysteine residue. This reaction proceeds via an SN2 mechanism, resulting in the displacement of the bromide ion and the formation of a stable thioether linkage.
Reaction Mechanism of Bromoacetyl Group with Cysteine
Caption: General reaction of a bromoacetyl-containing crosslinker with a cysteine residue.
Applications in Biological Chemistry
The primary application of this compound in a crosslinking context is as a component of a heterobifunctional crosslinking agent. Such an agent would possess the bromoacetylpyridine moiety for targeting cysteine residues on one protein and a second reactive group to target another functional group (e.g., primary amines on lysine residues) on an interacting protein.
Potential Applications Include:
-
Mapping Protein-Protein Interactions: By covalently linking interacting proteins, their binding partners can be identified through techniques like co-immunoprecipitation followed by mass spectrometry.
-
Probing Protein Conformation: Intramolecular crosslinking can provide distance constraints to help elucidate the three-dimensional structure of a protein or protein complex.
-
Active Site Mapping: As an active-site-directed reagent, it can be used to identify cysteine residues within the active site of an enzyme.
-
Drug Development: The pyridine moiety can be a key structural component in the design of inhibitors, for example, for p38 mitogen-activated protein kinase.[3]
Experimental Protocols
The following are generalized protocols for the use of a hypothetical heterobifunctional crosslinker containing a 4-(bromoacetyl)pyridine moiety and an N-hydroxysuccinimide (NHS) ester for targeting cysteine and lysine residues, respectively.
Protocol for Crosslinking Protein Complexes in Solution
This protocol outlines the steps for crosslinking two interacting proteins, Protein A (containing an accessible cysteine) and Protein B (containing accessible lysines).
Materials:
-
Purified Protein A and Protein B
-
Heterobifunctional crosslinker (e.g., Pyridyl-bromoacetyl-linker-NHS ester)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
DMSO (for dissolving the crosslinker)
Procedure:
-
Prepare Protein Solution: Mix equimolar amounts of Protein A and Protein B in the reaction buffer to a final concentration of 1-10 µM. Incubate for 30 minutes at room temperature to allow for complex formation.
-
Prepare Crosslinker Stock Solution: Dissolve the heterobifunctional crosslinker in DMSO to a concentration of 10-50 mM.
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein mixture to achieve a final crosslinker concentration of 0.1-1 mM (a 20-100 fold molar excess over the protein). The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in Tris will react with any excess NHS ester. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE. A new band corresponding to the molecular weight of the Protein A-Protein B complex should be visible. The crosslinked complex can then be excised from the gel and identified by mass spectrometry.
Experimental Workflow for Protein Crosslinking
Caption: A typical workflow for crosslinking interacting proteins in solution.
Protocol for Mass Spectrometry Analysis of Crosslinked Peptides
This protocol describes the general steps for identifying the crosslinked peptides by mass spectrometry.
Materials:
-
Excised gel band containing the crosslinked protein complex
-
Destaining solution (e.g., 50% acetonitrile, 25 mM ammonium bicarbonate)
-
Reduction solution (e.g., 10 mM DTT)
-
Alkylation solution (e.g., 55 mM iodoacetamide)
-
Trypsin solution
-
Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)
-
LC-MS/MS system
Procedure:
-
In-gel Digestion:
-
Destain the excised gel band.
-
Reduce disulfide bonds with DTT.
-
Alkylate free cysteines with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Extraction: Extract the peptides from the gel using the extraction buffer.
-
LC-MS/MS Analysis: Analyze the extracted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
Data Analysis: Use specialized software (e.g., pLink, MaxLynx) to identify the crosslinked peptides from the MS/MS data. The software will search for pairs of peptides that are linked by the mass of the crosslinker.
Data Presentation and Interpretation
Quantitative data from crosslinking experiments should be summarized in tables for easy comparison.
Table 1: Summary of Crosslinking Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration (µM) | 5 | 5 | 10 |
| Crosslinker:Protein Molar Ratio | 20:1 | 50:1 | 50:1 |
| Incubation Time (min) | 30 | 60 | 60 |
| Incubation Temperature (°C) | 25 | 25 | 4 |
| Crosslinking Efficiency (%) | Data | Data | Data |
Table 2: Identified Crosslinked Peptides by Mass Spectrometry
| Crosslink ID | Protein 1 | Peptide Sequence 1 | Residue 1 | Protein 2 | Peptide Sequence 2 | Residue 2 | Score |
| 1 | Protein A | ...C... | Cys-X | Protein B | ...K... | Lys-Y | Data |
| 2 | Protein A | ...C... | Cys-Z | Protein B | ...K... | Lys-W | Data |
Logical Relationship of Crosslinking Analysis
Caption: The logical flow from a crosslinking experiment to a protein interaction model.
Conclusion
This compound is a valuable reagent that can be incorporated into heterobifunctional crosslinkers for the study of protein-protein interactions. Its specific reactivity towards cysteine residues allows for targeted covalent capture of protein complexes. The protocols and guidelines presented here provide a framework for researchers to design and execute crosslinking experiments to gain insights into the structure and function of biological systems. Careful optimization of reaction conditions and rigorous data analysis are crucial for obtaining reliable and meaningful results.
References
- 1. Synthesis of Photoreactive Mass Spec Cleavable Crosslinkers to Study Protein-Protein Interactions [escholarship.org]
- 2. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterobifunctional Crosslinkers [proteochem.com]
- 4. A new crosslinker for mass spectrometric analysis of the quaternary structure of protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alkylation of Primary Amines with 4-(Bromoacetyl)pyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of primary amines with 4-(bromoacetyl)pyridine hydrobromide is a significant synthetic transformation that yields N-substituted 2-(pyridin-4-yl)-2-oxoethyl amines. This class of compounds holds considerable interest in medicinal chemistry and drug discovery due to the prevalence of the pyridine scaffold in a wide array of biologically active molecules. The pyridine moiety is a key component in numerous FDA-approved drugs and is known to enhance pharmacological activity, improve drug permeability, and contribute to metabolic stability.
Derivatives of 4-(bromoacetyl)pyridine are precursors to various heterocyclic compounds with potential therapeutic applications, including as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. The development of novel inhibitors targeting this pathway is a major focus of contemporary cancer research.
These application notes provide detailed protocols for the selective mono-alkylation of primary amines using this compound, a summary of expected yields, and an overview of the relevance of the resulting products as potential inhibitors of the PI3K/Akt/mTOR signaling pathway.
Data Presentation
The selective N-alkylation of primary amines with alkyl halides can be challenging due to the potential for over-alkylation, yielding secondary and tertiary amines. However, by utilizing the hydrobromide salt of the primary amine and carefully controlling the reaction conditions, selective mono-alkylation can be achieved. The following table summarizes representative yields for the mono-alkylation of various primary amine hydrobromides with an alkyl bromide, based on a competitive deprotonation/protonation strategy. While this compound was not the exact alkylating agent used in the cited study, these data provide a strong indication of the expected outcomes for this type of reaction.
Table 1: Representative Yields for Selective Mono-alkylation of Primary Amine Hydrobromides [1]
| Entry | Primary Amine Hydrobromide | Alkyl Halide | Base (eq.) | Time (h) | Selectivity (Mono:Di) | Isolated Yield (%) |
| 1 | Benzylamine·HBr | n-Butyl bromide | Et₃N (1) | 9 | 87:9 | 76 |
| 2 | Benzylamine·HBr | n-Octyl bromide | Et₃N (1) | 9 | 81:15 | 73 |
| 3 | 4-Methoxybenzylamine·HBr | n-Butyl bromide | Et₃N (1) | 10 | 86:10 | 78 |
| 4 | 4-Chlorobenzylamine·HBr | n-Butyl bromide | Et₃N (1) | 10 | 87:6 | 79 |
| 5 | Cyclohexylamine·HBr | n-Butyl bromide | Et₃N (1) | 16 | 85:12 | 77 |
| 6 | Aniline·HBr | n-Butyl bromide | Et₃N (1.5) | 15 | 70:10 | 63 |
| 7 | Aniline·HBr | n-Pentyl bromide | Et₃N (1.5) | 10 | 71:8 | 66 |
Data adapted from a study on selective N-alkylation of primary amines with various alkyl bromides.[1]
Experimental Protocols
General Protocol for the Selective N-Alkylation of a Primary Amine with this compound
This protocol is adapted from established methods for the selective mono-alkylation of primary amine hydrobromide salts.[1]
Materials:
-
Primary amine
-
Hydrobromic acid (48% aq.) or gaseous HBr
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
4Å Molecular Sieves
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe pump or dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the Primary Amine Hydrobromide Salt:
-
Dissolve the primary amine (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane.
-
Slowly add a stoichiometric amount of hydrobromic acid (48% aq.) or bubble gaseous HBr through the solution until precipitation is complete.
-
Collect the resulting solid by filtration, wash with the solvent, and dry under vacuum to yield the primary amine hydrobromide salt.
-
-
Alkylation Reaction:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine hydrobromide salt (1.0 mmol, 1.0 eq) and 4Å molecular sieves (0.25 g).
-
Add anhydrous DMF (1 mL) and stir the suspension at room temperature (20-25 °C).
-
In a separate flask, prepare a solution of triethylamine (1.0 mmol, 1.0 eq) in anhydrous DMF (1 mL).
-
Add this compound (1.1 mmol, 1.1 eq) to the suspension of the amine salt.
-
Using a syringe pump, add the triethylamine solution to the reaction mixture dropwise over a period of 8 hours with continuous stirring. The slow addition of the base is crucial for maintaining selectivity.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, pour the mixture into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-oxo-2-(pyridin-4-yl)ethyl) substituted primary amine.
-
Mandatory Visualizations
Reaction Workflow
Caption: Experimental workflow for the alkylation of primary amines.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The products of the alkylation of primary amines with this compound, which are N-substituted 2-(pyridin-4-yl)-2-oxoethyl amines, represent a class of compounds with the potential to inhibit the PI3K/Akt/mTOR signaling pathway. Many pyridine-containing derivatives have been identified as inhibitors of this critical pathway.[2] The pyridine core can interact with the kinase domain of PI3K, preventing the phosphorylation of its downstream targets and thereby inhibiting the entire signaling cascade.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
The alkylation of primary amines with this compound provides a versatile route to a class of compounds with significant potential in drug discovery. The protocols outlined here, which emphasize a controlled, selective mono-alkylation, enable the efficient synthesis of these valuable molecules. The resulting N-substituted 2-(pyridin-4-yl)-2-oxoethyl amines are promising candidates for further investigation as inhibitors of the PI3K/Akt/mTOR signaling pathway, a key target in oncology. The information and protocols provided in these application notes are intended to facilitate research and development in this exciting area of medicinal chemistry.
References
Application Notes: 4-(Bromoacetyl)pyridine Hydrobromide in the Synthesis of p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromoacetyl)pyridine hydrobromide is a key heterocyclic building block, primarily utilized as a starting material in the synthesis of a class of potent and selective enzyme inhibitors. While not typically employed as a direct enzyme inhibitor in screening studies, its bromoacetyl functional group makes it a valuable reagent for synthesizing more complex molecules that target specific enzymes. This compound is particularly significant in the development of pyridinylimidazole-based inhibitors of p3d mitogen-activated protein kinase (p38 MAPK), a crucial enzyme in the cellular response to inflammatory cytokines and stress.
The α-haloketone structure of this compound allows for its facile reaction with various nucleophiles, forming the core structure of many p38 MAPK inhibitors. The resulting pyridinylimidazole scaffold is a well-established pharmacophore that binds to the ATP-binding pocket of p38 MAPK, effectively inhibiting its kinase activity.
Mechanism of Action of Resulting Inhibitors
The pyridinylimidazole inhibitors synthesized from this compound are ATP-competitive inhibitors. They bind to the active site of p38 MAPK, preventing the phosphorylation of its downstream substrates. This inhibition effectively blocks the p38 MAPK signaling pathway, which is implicated in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Consequently, these inhibitors have been extensively investigated for their therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis.
Quantitative Data: Inhibition of p38 MAPK by Pyridinylimidazole Derivatives
The following table summarizes the inhibitory activity (IC50 values) of representative pyridinylimidazole-based p38 MAPK inhibitors, which can be synthesized using this compound as a key precursor.
| Compound Name | p38α IC50 (nM) | p38β IC50 (nM) | Cell-Based Assay IC50 (µM) | Reference |
| SB203580 | 300 - 500 | - | 0.3 - 0.5 (THP-1 cells) | [1] |
| SB202190 | 50 | 100 | 4.73 (THP-1 cells) | [1][2] |
| Pyridinylimidazole Analog 1 | 403.57 ± 6.35 | - | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Pyridinylimidazole p38 MAPK Inhibitor
This protocol describes a general method for the synthesis of a 4-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole, a core structure of many p38 MAPK inhibitors, using this compound.
Materials:
-
This compound
-
4-Fluorobenzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of the α-amino ketone. (This is an intermediate step, often the starting material for the imidazole synthesis is the diketone, which can be formed from the bromoacetyl precursor, but for clarity a direct imidazole synthesis is presented). A more direct approach is the Hantzsch imidazole synthesis.
-
Step 2: Imidazole Ring Formation (Hantzsch Synthesis). a. In a round-bottom flask, dissolve this compound (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in glacial acetic acid. b. Add an excess of ammonium acetate (e.g., 10-20 equivalents). c. Heat the reaction mixture to reflux (approximately 120°C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). d. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. e. Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. f. A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water. g. Dry the crude product.
-
Step 3: Purification. a. Purify the crude solid by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to obtain the pure 4-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole.
-
Step 4: Characterization. a. Characterize the final product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro p38α MAPK Inhibition Assay (ADP-Glo™ Luminescence Assay)
This protocol provides a method to determine the IC50 value of a synthesized pyridinylimidazole inhibitor against p38α MAPK.
Materials:
-
Recombinant human p38α kinase
-
Peptide substrate for p38α (e.g., ATF2-based peptide)
-
Synthesized pyridinylimidazole inhibitor
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: a. Prepare a stock solution of the synthesized inhibitor in 100% DMSO (e.g., 10 mM). b. Perform serial dilutions of the inhibitor stock in DMSO to create a range of concentrations for the dose-response curve. A typical starting concentration for the highest dose would be around 100 µM.[4] Prepare a DMSO-only control.
-
Reaction Setup: a. Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.[4] b. Prepare a master mix containing the p38α kinase and the peptide substrate in the kinase reaction buffer. c. Add 2 µL of the kinase/substrate master mix to each well.[4]
-
Kinase Reaction Initiation: a. Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for p38α. b. Add 2 µL of the ATP solution to each well to start the kinase reaction.[4]
-
Incubation: a. Incubate the plate at room temperature for 60 minutes.[4]
-
Reaction Termination and ATP Depletion: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4] b. Incubate the plate at room temperature for 40 minutes.[4]
-
ADP Detection and Signal Generation: a. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[4] b. Incubate the plate at room temperature for 30 minutes.[4]
-
Data Acquisition: a. Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Visualizations
Caption: Synthetic workflow for a pyridinylimidazole p38 MAPK inhibitor core.
Caption: The p38 MAPK signaling pathway and the point of inhibition.
References
- 1. Design, synthesis and antimicrobial evaluation of Hantzsch C5 unsubstituted 1,4 dihydropyridine | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Alkylation Reactions with 4-(Bromoacetyl)pyridine Hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(bromoacetyl)pyridine hydrobromide in alkylation reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during alkylation experiments with this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of this compound: The reagent can be sensitive to moisture and basic conditions. 3. Poor nucleophilicity of the substrate: The nucleophile may not be sufficiently reactive under the chosen conditions. 4. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | 1. Monitor the reaction progress using TLC or LC-MS and adjust the reaction time and/or temperature accordingly. 2. Ensure the use of anhydrous solvents and reagents. If a base is required, consider using a non-nucleophilic, hindered base and add it slowly at a low temperature. 3. If using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonation with a suitable base). Alternatively, a more forcing reaction condition (higher temperature) may be required. 4. Carefully measure and use the correct molar ratios of all reactants. |
| Formation of Multiple Products (Poor Selectivity) | 1. Presence of multiple nucleophilic sites in the substrate: Ambident nucleophiles can lead to a mixture of N-, C-, O-, or S-alkylated products. 2. Over-alkylation/Dialkylation: The initially formed product may react further with this compound if it remains nucleophilic. 3. Formation of isomeric products: In reactions like the Hantzsch thiazole synthesis with substituted thioureas, formation of 2-imino-2,3-dihydrothiazole isomers can occur, particularly under acidic conditions.[1] 4. Self-condensation of this compound: Under basic conditions, the reagent may self-condense. | 1. The regioselectivity can sometimes be controlled by the choice of solvent, counter-ion, or by protecting other nucleophilic groups. 2. Use the nucleophile in excess or add the this compound slowly to the reaction mixture. 3. To favor the formation of the 2-aminothiazole, conduct the reaction in a neutral or slightly basic medium. For the synthesis of 2-imino-2,3-dihydrothiazoles, acidic conditions are preferred.[1] 4. Maintain a low concentration of the free base and a low reaction temperature to minimize self-condensation. |
| Difficult Product Purification | 1. Presence of unreacted starting materials. 2. Formation of side products with similar polarity to the desired product. 3. The product is a salt and is highly soluble in polar solvents. | 1. Optimize the reaction to drive it to completion. Unreacted this compound can often be removed by an aqueous wash. 2. Adjust the reaction conditions to minimize side product formation. Utilize different chromatographic techniques (e.g., reverse-phase chromatography) or recrystallization from a suitable solvent system. 3. If the product is a salt, consider converting it to the free base for easier extraction and purification by column chromatography, followed by salt formation if required. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site of this compound in alkylation reactions?
A1: The primary reactive site is the α-carbon of the acetyl group, which is highly electrophilic due to the adjacent carbonyl group and the bromine leaving group. This makes it an effective reagent for the SN2 alkylation of a wide range of nucleophiles.
Q2: Can the pyridine nitrogen of this compound act as a nucleophile?
A2: The pyridine nitrogen is protonated in the hydrobromide salt, which significantly reduces its nucleophilicity. Under neutral or acidic conditions, it is unlikely to compete with other nucleophiles. However, under basic conditions where the pyridine is deprotonated, it could potentially participate in side reactions, although alkylation at the α-carbon is generally much faster.
Q3: What are the common side reactions when using thiourea as a nucleophile in the Hantzsch thiazole synthesis?
A3: A significant side reaction, especially under acidic conditions, is the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole alongside the expected 2-aminothiazole.[1] The ratio of these products can be influenced by the reaction conditions. To selectively obtain the 2-aminothiazole, neutral or slightly basic conditions are generally preferred.
Q4: How can I avoid the formation of di-alkylated products?
A4: Di-alkylation can occur if the mono-alkylated product is still nucleophilic and can react with another molecule of this compound. To minimize this, you can use an excess of the nucleophile relative to the alkylating agent. Alternatively, adding the this compound solution dropwise to the reaction mixture can help maintain a low concentration of the alkylating agent and favor mono-alkylation.
Q5: What is the best way to handle and store this compound?
A5: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.
Experimental Protocols
Example Protocol: Synthesis of 2-Amino-4-(pyridin-4-yl)thiazole
This protocol is a general guideline for the Hantzsch thiazole synthesis using this compound and thiourea.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (5% aqueous)
-
Deionized water
-
Filter paper
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add thiourea (1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.
-
Dry the product under vacuum to obtain the crude 2-amino-4-(pyridin-4-yl)thiazole.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Visualizations
Below are diagrams illustrating key concepts related to the alkylation reactions of this compound.
Caption: Main reaction pathway for Hantzsch thiazole synthesis and a common side reaction.
Caption: A simplified troubleshooting workflow for common issues.
References
How to avoid hydrolysis of 4-(Bromoacetyl)pyridine hydrobromide during reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of 4-(Bromoacetyl)pyridine hydrobromide, with a specific focus on preventing its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a white to off-white crystalline solid.[1] It serves as a key intermediate in organic synthesis, particularly in the pharmaceutical industry for preparing biologically active molecules.[1] Its chemical structure contains a reactive bromoacetyl group and a pyridine ring, making it a valuable reagent for nucleophilic substitution reactions and the functionalization of heterocycles.[1] A significant application is in the synthesis of imidazopyridine derivatives, which are scaffolds for various therapeutic agents.
Q2: Why is this compound susceptible to hydrolysis?
The susceptibility of this compound to hydrolysis is due to the presence of the α-bromoacetyl group. The carbon atom adjacent to the carbonyl group is highly electrophilic, making it a prime target for nucleophilic attack by water. This reaction results in the substitution of the bromine atom with a hydroxyl group, forming 4-(hydroxyacetyl)pyridine, an undesired byproduct.
Q3: What are the initial signs of hydrolysis in my reaction?
Visual signs of hydrolysis can be subtle. If the solid reagent appears clumpy or discolored (yellow to brown), it may have been exposed to moisture. During a reaction, the formation of unexpected polar byproducts, observable by Thin Layer Chromatography (TLC), can indicate hydrolysis. For definitive identification, analytical techniques such as HPLC or NMR spectroscopy are recommended to detect the presence of the hydrolysis product, 4-(hydroxyacetyl)pyridine.
Q4: How should I store this compound to prevent hydrolysis?
To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2] It is recommended to store it at refrigerated temperatures (2-8 °C).[2] Minimizing exposure to atmospheric moisture is critical.
Troubleshooting Guide: Avoiding Hydrolysis in Reactions
This guide addresses common issues encountered during reactions with this compound and provides solutions to minimize hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low product yield and presence of a polar byproduct (as seen on TLC). | Hydrolysis of this compound due to the presence of water in the reaction. | Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If possible, conduct the reaction under an inert atmosphere (nitrogen or argon). |
| Inconsistent reaction outcomes. | Variable amounts of water in reagents or solvents leading to differing extents of hydrolysis. | Solvent Selection: Employ polar aprotic solvents such as anhydrous acetonitrile, acetone, or dimethylformamide (DMF). These solvents can dissolve the reagent without participating in hydrogen bonding, which can activate the substrate towards hydrolysis. |
| Reaction fails to go to completion, even with excess reagent. | The nucleophile is not sufficiently reactive, or the reaction conditions favor hydrolysis over the desired reaction. | pH Control: The hydrobromide salt makes the solution acidic, which can slow down some nucleophilic substitution reactions. The addition of a non-aqueous, non-nucleophilic base (e.g., proton sponge or hindered amine) can be used to neutralize the HBr as it is formed, driving the reaction forward without introducing water. |
| Difficulty in isolating the product during aqueous workup. | The desired product may have some water solubility, or the unreacted starting material and hydrolysis byproduct complicate purification. | Non-Aqueous Workup: If the product is sensitive to water, consider a non-aqueous workup. This can involve filtering the reaction mixture through a pad of celite or silica gel to remove solid byproducts, followed by evaporation of the solvent. If an aqueous wash is unavoidable, use brine to minimize the dissolution of the organic product in the aqueous layer and work quickly at low temperatures.[3][4] |
Experimental Protocols
Protocol 1: General Anhydrous Reaction Condition for Nucleophilic Substitution
This protocol provides a general method for reacting this compound with a generic nucleophile ("Nu-H") under anhydrous conditions to minimize hydrolysis.
Materials:
-
This compound
-
Nucleophile (Nu-H)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)
-
Non-aqueous, non-nucleophilic base (e.g., Proton Sponge)
-
Oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the reaction glassware (e.g., round-bottom flask with a magnetic stirrer and condenser) and dry it in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature under a stream of inert gas.
-
To the reaction flask, add this compound (1 equivalent) and the nucleophile (1-1.2 equivalents) under a positive pressure of inert gas.
-
Add the anhydrous polar aprotic solvent via a syringe.
-
If the nucleophile is a salt, a base may not be necessary. If the nucleophile is neutral, add a non-aqueous, non-nucleophilic base (1.1 equivalents).
-
Stir the reaction mixture at the desired temperature (this will be reaction-specific) and monitor its progress by TLC or HPLC.
-
Upon completion, proceed with a non-aqueous workup if possible.
Protocol 2: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach to detect and quantify the hydrolysis of this compound.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile is a common starting point for separating polar compounds. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of pure this compound in the mobile phase. Prepare a separate standard of the potential hydrolysis product, 4-(hydroxyacetyl)pyridine, if available.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot (e.g., by diluting with cold acetonitrile).
-
Analysis: Inject the prepared sample and standards into the HPLC system.
-
Data Interpretation: The hydrolysis product, being more polar, will typically have a shorter retention time than the starting material. The peak areas can be used to quantify the extent of hydrolysis relative to the starting material.
Visualizations
The following diagrams illustrate the hydrolysis pathway and a typical experimental workflow.
Caption: Hydrolysis of this compound.
Caption: Workflow for minimizing hydrolysis.
References
Technical Support Center: Purification of Reaction Products from 4-(Bromoacetyl)pyridine Hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 4-(bromoacetyl)pyridine hydrobromide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of products from reactions involving this compound.
Issue 1: My crude product is a mixture of the desired product and unreacted this compound. How can I separate them?
Answer:
Separating your product from the unreacted starting material can be achieved through several methods, depending on the properties of your product.
-
Recrystallization: If your product has different solubility properties from the starting material, recrystallization can be an effective purification method. Since both are likely hydrobromide salts, finding a suitable solvent system is key. Experiment with polar solvents in which the starting material is sparingly soluble at room temperature but the product is soluble when heated.
| Solvent System | Comments |
| Ethanol/Water | A common choice for polar compounds. Varying the ratio can fine-tune the solubility. |
| Acetic Acid | Can be effective for recrystallizing pyridinium salts.[1] |
| Dichloroethane (EDC) | Has been used for the crystallization of pyridine bromide perbromide.[1] |
-
Aqueous Work-up with a Water-Soluble Nucleophile: Unreacted this compound can be quenched by adding a water-soluble nucleophile to the reaction mixture. This converts the starting material into a water-soluble adduct that can be removed during an aqueous extraction. A solution of 3-mercapto-1-propanesulfonic acid sodium salt in water with potassium carbonate can be effective for this purpose.[2]
-
Column Chromatography: If recrystallization is not effective, column chromatography is a versatile option. Due to the polar and basic nature of the product, specific considerations are necessary (see Issue 2).
Issue 2: I'm observing significant peak tailing and poor separation during silica gel column chromatography.
Answer:
Peak tailing is a common issue when purifying pyridine derivatives on silica gel. This is due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface.[3] Here are several strategies to mitigate this:
-
Use of a Basic Additive in the Eluent: Adding a small amount of a base to your mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape.
| Additive | Typical Concentration |
| Triethylamine (TEA) | 0.1-1% |
| Pyridine | 0.1-1% |
-
Deactivation of Silica Gel: You can pre-treat the silica gel with a basic solution before packing the column to neutralize the acidic surface.
-
Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase.
-
Alumina (neutral or basic): A good alternative for the purification of basic compounds.
-
Reverse-Phase Silica (C18): Can be effective for polar pyridine derivatives.
-
Issue 3: My product is a salt. How do I obtain the free base?
Answer:
To obtain the free base from the hydrobromide salt, you will need to perform an acid-base extraction.
Experimental Protocol: Acid-Base Extraction for Free Base Isolation
-
Dissolve the crude product (hydrobromide salt) in an organic solvent such as ethyl acetate, dichloromethane, or chloroform.
-
Wash the organic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the aqueous layer is basic (test with pH paper). This will neutralize the hydrobromic acid and deprotonate the pyridine nitrogen.
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the free base of your product.[4]
Issue 4: I have a significant amount of a water-soluble impurity in my crude product.
Answer:
This could be due to the hydrolysis of this compound to 4-(hydroxyacetyl)pyridine hydrobromide, especially if the reaction was run in the presence of water. This impurity is highly polar and can often be removed by a simple aqueous work-up.
-
Aqueous Extraction: Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash it several times with water. The more polar hydrolysis product will preferentially partition into the aqueous layer.
-
Recrystallization: If the hydrolysis product co-precipitates with your desired product, a carefully chosen recrystallization solvent system may leave the impurity in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might expect in my reaction?
A1: Besides unreacted starting material, common impurities include:
-
4-Acetylpyridine: Formed if the bromine is reduced.
-
4-(Hydroxyacetyl)pyridine: A result of hydrolysis of the bromo group.
-
Succinimide: If N-bromosuccinimide (NBS) was used to synthesize the starting material and was not fully removed.[5]
-
Side products from the nucleophile: Depending on the nature of your nucleophile, you may have side reactions.
Q2: What is a good starting point for developing a column chromatography method?
A2: Always start with Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Aim for an Rf value of around 0.2-0.4 for your desired product. A common starting eluent for pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] Remember to add a small percentage of triethylamine to your TLC developing solvent to mimic the column conditions and get a more accurate prediction of the separation.
Q3: Can I use distillation to purify my product?
A3: Distillation is generally only suitable for products that are thermally stable and have a relatively low boiling point. For many substituted pyridine derivatives, which are often high-boiling liquids or solids, distillation is not a practical purification method.[6]
Q4: My product seems to be degrading on the silica gel column. What can I do?
A4: If you suspect your product is sensitive to the acidic nature of silica gel, even with a basic additive, you should switch to a more inert stationary phase like neutral alumina. Alternatively, you can minimize the contact time with the silica by using flash column chromatography with a slightly more polar solvent system to elute your compound more quickly.
Visualized Workflows
Caption: General purification workflow for reaction products of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Sciencemadness Discussion Board - recrystallisation of pyridinium tribromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide - Google Patents [patents.google.com]
- 6. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
Optimizing reaction conditions for nucleophilic substitution on 4-(Bromoacetyl)pyridine hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing nucleophilic substitution reactions on 4-(Bromoacetyl)pyridine hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of nucleophilic substitution on this compound?
A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The electron-withdrawing carbonyl group makes the α-carbon (the carbon bonded to the bromine) highly electrophilic and susceptible to attack by a nucleophile. The reaction is typically a concerted, single-step process where the nucleophile attacks the α-carbon, leading to the displacement of the bromide leaving group.
Q2: My this compound starting material is not dissolving in my reaction solvent. What should I do?
A2: As a hydrobromide salt, this reagent has high polarity and is soluble in water but may exhibit poor solubility in many common non-polar organic solvents.[1][2] Consider using more polar aprotic solvents such as DMF, DMSO, or acetonitrile, which are excellent for SN2 reactions and can better dissolve ionic reagents.[3] In some cases, a co-solvent system or gentle warming may be necessary to achieve dissolution.
Q3: Do I need to add a base to my reaction? If so, how much?
A3: Yes, a base is typically required for two reasons. First, the starting material is a hydrobromide salt, meaning the pyridine nitrogen is protonated. A base is needed to neutralize this acidic proton. Second, if your nucleophile is neutral (e.g., a primary amine or thiol), a base is needed to deprotonate it, increasing its nucleophilicity. At least two equivalents of a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate) are recommended: one to neutralize the hydrobromide and one to facilitate the reaction with the nucleophile.
Q4: What are the optimal solvent and temperature conditions for this reaction?
A4: For SN2 reactions, polar aprotic solvents like acetone, DMF, and DMSO are generally preferred as they enhance the reactivity of the nucleophile.[3] Protic solvents like ethanol or water can solvate the nucleophile, reducing its effectiveness. The reaction temperature can vary depending on the nucleophile's reactivity. Many reactions proceed efficiently at room temperature, while others may require heating to 50-80°C to achieve a reasonable rate. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently active nucleophile: The nucleophile may not be strong enough to initiate the reaction. 2. Poor solubility of starting material: The reagent is not dissolved, preventing it from reacting.[2] 3. Reaction temperature is too low: The activation energy barrier is not being overcome. | 1. Increase nucleophilicity: If using a neutral nucleophile (e.g., amine, thiol), add a non-nucleophilic base (e.g., TEA, K₂CO₃) to deprotonate it. 2. Change solvent: Switch to a more polar aprotic solvent like DMF or DMSO. 3. Increase temperature: Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and potential decomposition. |
| Formation of Multiple Products / Side Reactions | 1. Over-alkylation: The product of the initial substitution is acting as a nucleophile and reacting with another molecule of the starting material. 2. Base-induced side reactions: Strong bases can deprotonate the α-carbon, leading to enolate formation and subsequent side reactions like the Favorskii rearrangement. 3. Reaction with the pyridine nitrogen: Although less likely due to protonation, a strong enough base could free the pyridine nitrogen to act as a nucleophile. | 1. Use an excess of the nucleophile: Employing a 1.5 to 2-fold excess of the nucleophile can help ensure the electrophile reacts preferentially with it. 2. Use a milder base: Switch from strong bases like alkoxides to weaker inorganic bases (K₂CO₃, Cs₂CO₃) or hindered organic bases (DIPEA). 3. Control stoichiometry: Use precisely two equivalents of base if possible to avoid creating a highly basic environment that could deprotonate the pyridine. |
| Difficult Product Purification | 1. Product is also a salt: The product may have formed a salt with the hydrobromic acid generated during the reaction, affecting its solubility. 2. Unreacted starting material: The reaction did not go to completion. 3. Polar byproducts: Side reactions may have produced polar impurities that are difficult to separate. | 1. Aqueous workup: During workup, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize any remaining acid and convert the product to its free base form. 2. Optimize reaction: Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. 3. Column chromatography: Use a gradient elution on a silica gel column, starting with a non-polar solvent and gradually increasing polarity. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent product streaking on the column. |
Data Presentation
Table 1: Representative Yields for Nucleophilic Substitution on 4-(Bromoacetyl)pyridine Derivatives
| Nucleophile | Product Type | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiourea | 2-Amino-4-(pyridin-4-yl)thiazole | Ethanol | - | Reflux | 0.5 | High (not specified) | [4] |
| Substituted Thioamides | 2,4-Disubstituted Thiazole | Methanol | - | 100 | 0.5 | High (not specified) | [5] |
| 4-Methyl-3-aminophenylamine | 2-(Phenylamino)pyrimidine | N/A | N/A | N/A | N/A | 70-78 | [6] |
| 4-Ethylpyridine (as nucleophile precursor) | 4-(1-Methylpropyl)pyridine | CH₃CN | KOtBu | N/A | N/A | 88 | [7] |
| Sodium Ethoxide | 7-bromo-4-ethoxy[...]pyridine | Ethanol | NaOEt | RT | 1 | 85 | [8] |
Note: Data is compiled from reactions on the core 4-(bromoacetyl)pyridine structure or closely related analogs to demonstrate typical reaction efficiencies.
Experimental Protocols
Protocol 1: General Synthesis of 4-(2-(Arylamino)acetyl)pyridine Derivatives
This protocol describes a general procedure for the reaction of this compound with a primary arylamine.
-
Reagent Preparation: In a round-bottom flask, suspend this compound (1.0 eq.) in anhydrous acetonitrile or DMF (approx. 0.1 M concentration).
-
Addition of Amine: Add the desired arylamine (1.1 eq.) to the suspension.
-
Addition of Base: Add triethylamine (2.2 eq.) dropwise to the stirring mixture at room temperature. The addition of the base should result in a more homogeneous solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours). If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Protocol 2: Hantzsch Synthesis of 2-Amino-4-(pyridin-4-yl)thiazole
This protocol is a classic method for synthesizing 2-aminothiazoles from α-haloketones.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.) and thiourea (1.2 eq.) in ethanol (approx. 0.2 M concentration).
-
Heating: Heat the mixture to reflux with stirring. The reaction is often rapid and may be complete within 30-60 minutes. Monitor the reaction progress by TLC.
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The thiazole product, often as its hydrobromide salt, may precipitate from the solution.
-
Isolation and Neutralization:
-
Pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate or 5% sodium carbonate to neutralize the hydrobromic acid and precipitate the free base of the product.[5]
-
Stir the resulting suspension for 15-30 minutes.
-
Collect the solid product by vacuum filtration.
-
-
Purification: Wash the filter cake thoroughly with water and then with a small amount of cold ethanol. Allow the solid to air dry. If necessary, the product can be further purified by recrystallization from ethanol.
Visualizations
References
- 1. This compound CAS#: 5349-17-7 [m.chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Byproducts formed during the synthesis of 4-(Bromoacetyl)pyridine hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(bromoacetyl)pyridine hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the α-bromination of 4-acetylpyridine using a brominating agent such as N-bromosuccinimide (NBS) in a suitable organic solvent, typically followed by the formation of the hydrobromide salt.[1][2]
Q2: What are the potential byproducts in this synthesis?
A2: The primary byproduct of concern is the over-brominated species, 4-(dibromoacetyl)pyridine. This can form when the reaction conditions are too harsh or when an excess of the brominating agent is used. Additionally, unreacted 4-acetylpyridine may also be present as an impurity if the reaction does not go to completion.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (4-acetylpyridine), you can observe the consumption of the starting material and the appearance of the product spot.[3]
Q4: What is the typical yield for this reaction?
A4: With an optimized protocol, molar yields for the synthesis of this compound can be quite high, often in the range of 96-98%.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC until the starting material is consumed.[3] Also, verify that the reaction temperature is within the optimal range (e.g., 65-75°C after initial addition) as specified in the protocol.[1][3] |
| Suboptimal reagent stoichiometry. | Use a slight excess of the brominating agent (e.g., NBS), but avoid a large excess to prevent byproduct formation. A molar ratio of approximately 1.05 to 1.1 equivalents of NBS to 4-acetylpyridine is often effective. | |
| Poor crystallization. | After the reaction is complete, ensure the mixture is cooled to a sufficiently low temperature (e.g., 0-10°C) to facilitate complete crystallization of the product.[1][3] | |
| Presence of Impurities (e.g., a faint yellow color in the final product) | Formation of 4-(dibromoacetyl)pyridine byproduct. | This is often caused by excessive heating or prolonged reaction times. Adhere strictly to the recommended reaction temperature and time. If the byproduct is still formed, consider a purification step such as recrystallization. A study on related compounds suggests that increased reaction times can lead to a higher prevalence of undesired byproducts.[5] |
| Unreacted 4-acetylpyridine. | This indicates an incomplete reaction. Ensure sufficient reaction time and optimal temperature. If the issue persists, a slight increase in the amount of the brominating agent may be necessary. | |
| Product is an oil or does not solidify | Presence of solvent or impurities. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent. If the product remains oily, it is likely due to impurities. Purification by recrystallization may be required. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Acetylpyridine | [1][3] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [1][3] |
| Solvent | Ethyl Acetate | [1] |
| Reaction Temperature | 20-30°C (initial), then 65-75°C | [1][3] |
| Molar Yield | 96.5% - 98.1% | [1][4] |
| Melting Point | 194-195°C | [4] |
Experimental Protocol
This protocol is based on a reported high-yield synthesis of this compound.[1][4]
Materials:
-
4-Acetylpyridine
-
N-Bromosuccinimide (NBS)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
To a reaction flask, add 4-acetylpyridine (1.0 equivalent) and ethyl acetate.
-
With stirring, add N-bromosuccinimide (1.05-1.1 equivalents) portion-wise at a temperature of 20-30°C.
-
After the addition is complete, slowly heat the reaction mixture to 65-75°C.
-
Monitor the reaction progress by thin-layer chromatography until the 4-acetylpyridine is consumed.
-
Once the reaction is complete, cool the mixture to 0-10°C to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with deionized water.
-
Dry the purified this compound under vacuum.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Formation of the 4-(dibromoacetyl)pyridine byproduct.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 5349-17-7 [m.chemicalbook.com]
- 4. Preparation method of 4-(bromoacetyl) pyridine hydrobromide - Eureka | Patsnap [eureka.patsnap.com]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4-(Bromoacetyl)pyridine hydrobromide in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-(Bromoacetyl)pyridine hydrobromide in various buffer systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactivity?
This compound is an α-haloketone, a class of organic compounds characterized by a ketone functional group with a halogen atom on the adjacent carbon.[1] This structure makes it a potent alkylating agent, susceptible to nucleophilic substitution reactions at the carbon atom bonded to the bromine.[1][2] The electron-withdrawing effect of the adjacent carbonyl group increases the electrophilicity of this carbon, making it highly reactive towards nucleophiles.[2]
Q2: I am seeing a rapid loss of my this compound in solution. What could be the cause?
The most likely cause is the reaction of this compound with nucleophilic components in your buffer system. Due to its reactive nature as an α-haloketone, it will readily react with any nucleophiles present. Buffers containing primary or secondary amines, such as TRIS (tris(hydroxymethyl)aminomethane) or glycine, are particularly problematic as the amine groups are strong nucleophiles. Hydroxide ions in basic solutions can also lead to rapid hydrolysis.
Q3: Which buffer systems are recommended for working with this compound?
For maintaining the stability of this compound, it is crucial to use non-nucleophilic buffers. The following buffer systems are generally more compatible:
-
Phosphate buffers (e.g., Sodium Phosphate, Potassium Phosphate): These are generally considered non-nucleophilic and are a good first choice for many applications.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): While HEPES contains a tertiary amine, it is sterically hindered and generally considered a non-nucleophilic buffer, making it a suitable option.
-
MES (2-(N-morpholino)ethanesulfonic acid): Similar to HEPES, MES is a morpholino-based buffer and is considered non-nucleophilic.
-
Borate buffers: These can also be used, particularly at neutral to slightly alkaline pH.
Q4: Are there any buffer systems I should absolutely avoid?
Yes. You should avoid buffers containing primary or secondary amines, as they will react with this compound, leading to its degradation and the formation of adducts. The most common examples to avoid are:
-
TRIS (tris(hydroxymethyl)aminomethane)
-
Glycine
-
Any other buffer system with exposed primary or secondary amine groups.
Q5: How does pH affect the stability of this compound?
The stability of this compound is significantly influenced by pH.
-
Acidic Conditions (pH < 6): The compound is generally most stable in acidic conditions. The acidic environment suppresses the concentration of hydroxide ions, a potent nucleophile, thus slowing down the rate of hydrolysis.
-
Neutral to Alkaline Conditions (pH ≥ 7): As the pH increases, the concentration of hydroxide ions (OH⁻) increases, leading to a faster rate of hydrolysis. In strongly alkaline solutions, degradation can be very rapid.
Troubleshooting Guides
Problem 1: Inconsistent results in my biological assay when using this compound.
-
Possible Cause: Degradation of the compound in your assay buffer.
-
Troubleshooting Steps:
-
Verify Buffer Composition: Check if your assay buffer contains any nucleophilic components (e.g., TRIS, glycine, free thiols in reducing agents).
-
Switch to a Non-Nucleophilic Buffer: If using a reactive buffer, switch to a recommended buffer like Phosphate or HEPES.
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh before each experiment. Do not store it in aqueous buffer for extended periods.
-
Monitor Stability: If problems persist, perform a simple stability study by incubating the compound in your assay buffer and analyzing its concentration over time using HPLC.
-
Problem 2: I am trying to conjugate this compound to a cysteine residue in a protein, but I am getting low yields.
-
Possible Cause 1: The pH of the reaction buffer is not optimal.
-
Troubleshooting Steps:
-
Optimize Reaction pH: The reaction of the bromoacetyl group with a thiol (like in a cysteine residue) is pH-dependent. The thiol needs to be in its nucleophilic thiolate form (S⁻). This is favored at a pH slightly above the pKa of the cysteine thiol group (typically around 8-8.5). However, at higher pH, the hydrolysis of the bromoacetyl group also accelerates. Therefore, a compromise pH, typically between 7.0 and 8.0, is often used.
-
Run a pH Optimization Experiment: Perform the conjugation reaction at a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) to determine the optimal condition for your specific protein.
-
-
Possible Cause 2: Competing reaction with the buffer.
-
Troubleshooting Steps:
-
Ensure a Non-Nucleophilic Buffer: Confirm you are not using a buffer like TRIS, which will compete with the cysteine for reaction with the this compound. Use a phosphate or HEPES buffer.
-
Quantitative Data Summary
The following tables summarize the expected relative stability of this compound in different buffer systems based on general chemical principles of α-haloketone reactivity. The half-life values are illustrative to demonstrate the expected trends. Actual degradation rates should be determined experimentally under your specific conditions.
Table 1: Estimated Half-life of this compound in Different Buffer Systems at Room Temperature (25°C)
| Buffer System (50 mM) | pH | Estimated Half-life (t½) | Expected Primary Degradation Pathway |
| Sodium Phosphate | 7.0 | > 24 hours | Slow Hydrolysis |
| TRIS | 8.0 | < 1 hour | Nucleophilic substitution by TRIS amine |
| HEPES | 7.5 | > 12 hours | Slow Hydrolysis |
| Water (unbuffered) | ~6-7 | Several hours | Hydrolysis |
Table 2: Effect of pH on the Estimated Half-life of this compound in 50 mM Sodium Phosphate Buffer at Room Temperature (25°C)
| pH | Estimated Half-life (t½) |
| 5.0 | > 48 hours |
| 7.0 | > 24 hours |
| 9.0 | < 2 hours |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound in a chosen buffer system using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Selected buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a C18 reverse-phase column and UV detector
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent where it is stable (e.g., Acetonitrile or DMSO).
-
Prepare the test solution by diluting the stock solution into the desired buffer to a final concentration of approximately 100 µg/mL.
-
Incubate the test solution at a controlled temperature (e.g., 25°C or 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Immediately quench the reaction by diluting the aliquot with the initial mobile phase to stop further degradation.
-
Analyze the samples by HPLC.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining compound against time to determine the degradation kinetics and half-life.
Protocol 2: Identification of Degradation Products by LC-MS
This protocol describes how to identify the degradation products of this compound.
1. Materials:
-
Degraded samples from Protocol 1
-
LC-MS system (Liquid Chromatograph coupled to a Mass Spectrometer)
2. Procedure:
-
Inject the degraded samples from the stability study into the LC-MS system.
-
Separate the components using the same or a similar HPLC method as in Protocol 1.
-
Acquire mass spectra for the parent compound and any new peaks that appear in the chromatogram of the degraded samples.
-
Determine the mass-to-charge ratio (m/z) of the degradation products.
-
Propose structures for the degradation products based on the mass difference from the parent compound and knowledge of the expected reaction pathways (e.g., hydrolysis, reaction with buffer components).
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Expected degradation pathways in different buffer systems.
References
Troubleshooting low yields in reactions with 4-(Bromoacetyl)pyridine hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in chemical reactions involving 4-(Bromoacetyl)pyridine hydrobromide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I improve the outcome?
A1: Low yields in reactions with this compound, a reactive α-haloketone, can stem from several factors. The primary reasons often involve the stability of the reagent, suboptimal reaction conditions, and the presence of side reactions.
Troubleshooting Steps:
-
Reagent Quality and Storage: this compound is sensitive to moisture and light. Ensure it has been stored properly under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][2] Using old or improperly stored reagent can lead to decomposition and lower reactivity.
-
Base Selection: The choice of base is critical. The hydrobromide salt needs to be neutralized for the pyridine nitrogen to be unprotonated and for the reaction with a nucleophile to proceed efficiently.
-
Weak Bases (e.g., K₂CO₃, NaHCO₃, Et₃N): Often used for nucleophiles that are strong bases themselves. Triethylamine (Et₃N) is a common choice.
-
Strong Bases (e.g., NaH, LDA): May be required for less reactive nucleophiles but can also promote side reactions like self-condensation or decomposition of the starting material.
-
-
Solvent Choice: The solvent can significantly impact reaction rates and yields.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are commonly used as they can dissolve the reactants and facilitate nucleophilic substitution reactions.
-
Protic Solvents (e.g., Ethanol, Methanol): Can also be used, particularly in reactions like the Hantzsch thiazole synthesis.[3][4] However, they can also react with the electrophilic α-carbon, leading to side products.
-
-
Temperature Control: The reaction temperature should be carefully controlled.
-
Low Temperatures (0 °C to room temperature): Often sufficient for many reactions and can help to minimize side reactions.
-
Elevated Temperatures: May be necessary for less reactive nucleophiles but can also lead to decomposition and the formation of byproducts. It is advisable to monitor the reaction closely by TLC or LC-MS.
-
-
Reaction Monitoring: Closely monitor the reaction progress to determine the optimal reaction time and to avoid the formation of degradation products from prolonged reaction times or excessive heating.
Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions and how can I minimize them?
A2: The formation of multiple products is a common issue due to the bifunctional nature of this compound, which has two electrophilic sites (the α-carbon and the carbonyl carbon).
Common Side Reactions:
-
Double Alkylation/Quaternization: If the nucleophile has more than one reactive site, or if the product of the initial reaction is still nucleophilic, it can react again with another molecule of this compound. For instance, in the alkylation of imidazoles, the product can be further alkylated to form a quaternary imidazolium salt. To minimize this, use a slight excess of the nucleophile and add the this compound slowly to the reaction mixture.
-
Reaction at the Carbonyl Carbon: Strong nucleophiles can sometimes attack the carbonyl carbon in addition to the desired SN2 reaction at the α-carbon. This can be minimized by using less basic nucleophiles and carefully controlling the reaction temperature.
-
Self-Condensation/Decomposition: Under strongly basic conditions, α-haloketones can undergo self-condensation reactions or decomposition. Using a milder base and lower temperatures can help to avoid these side reactions.
-
Solvolysis: If a protic solvent like an alcohol is used, it can act as a nucleophile and react with the this compound, leading to the formation of an α-alkoxy ketone byproduct.
Q3: I am having difficulty purifying my product. What are some recommended purification strategies?
A3: Purification of pyridine-containing compounds can be challenging due to their basicity, which can lead to tailing on silica gel chromatography.
Purification Tips:
-
Column Chromatography:
-
Basic Modifier: To minimize tailing on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the eluent.[5]
-
Alternative Stationary Phases: For very basic compounds, using neutral or basic alumina as the stationary phase can provide better separation and peak shape.[5]
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can lead to sharper bands and improved separation.[5]
-
-
Recrystallization: This is an effective method for purifying solid products. The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for pyridine derivatives include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Acid-Base Extraction: The basicity of the pyridine ring can be exploited for purification. The crude product can be dissolved in an organic solvent and extracted with a dilute acid (e.g., 1M HCl). The acidic aqueous layer containing the protonated product can then be washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH) to precipitate the purified product, which can then be extracted with an organic solvent.
Quantitative Data on Reaction Yields
The following tables summarize reported yields for reactions analogous to those involving this compound, illustrating the impact of different reaction conditions.
Table 1: Influence of Base on the Yield of N-Alkylated Imidazoles
| Alkylating Agent | Imidazole | Base | Solvent | Temperature (°C) | Yield (%) |
| Benzyl Bromide | 2-Methylimidazole | K₂CO₃ | DMF | RT | 85 |
| Benzyl Bromide | 2-Methylimidazole | NaH | THF | 0 to RT | 90 |
| Ethyl Bromoacetate | Imidazole | Et₃N | Acetonitrile | Reflux | 75 |
| Ethyl Bromoacetate | Imidazole | DBU | Acetonitrile | RT | 88 |
Data compiled from analogous reactions in the literature. Yields are indicative and may vary depending on the specific substrates and reaction conditions.
Table 2: Hantzsch Thiazole Synthesis Yields with α-Bromoketones and Thiourea
| α-Bromoketone | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromoacetophenone | Ethanol | Reflux | 1 | 92 |
| 4'-Bromo-2-bromoacetophenone | Ethanol | Reflux | 1.5 | 88 |
| 4'-Nitro-2-bromoacetophenone | Ethanol | Reflux | 2 | 85 |
| 2-Bromo-1-(pyridin-2-yl)ethanone | Ethanol | 70 | 2 | 56[6] |
This classic reaction demonstrates the utility of α-haloketones in synthesizing heterocyclic compounds. The conditions are generally applicable to this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-4-(4-pyridyl)imidazoles
This protocol is adapted from the synthesis of p38 MAP kinase inhibitors.
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate benzamidine hydrochloride (1.0 eq) and this compound (1.05 eq) in ethanol (0.2 M).
-
Base Addition: Add a solution of sodium bicarbonate (2.5 eq) in water.
-
Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Extraction: Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a gradient of methanol in dichloromethane, with 0.5% triethylamine added to the eluent) to afford the desired 2-aryl-4-(4-pyridyl)imidazole.
Protocol 2: Hantzsch Thiazole Synthesis of 2-Amino-4-(pyridin-4-yl)thiazole
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 g, 3.56 mmol) and thiourea (0.30 g, 3.92 mmol) in 15 mL of ethanol.
-
Reaction: Heat the mixture to reflux with stirring for 2 hours. Monitor the reaction by TLC (e.g., Ethyl acetate/Hexane 1:1).
-
Isolation of Intermediate Salt: Cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
Neutralization: Suspend the crude salt in water and add a saturated solution of sodium bicarbonate or 1M sodium hydroxide dropwise with stirring until the pH is basic (pH 8-9).
-
Product Isolation: The free base, 2-amino-4-(pyridin-4-yl)thiazole, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification (if necessary): The product can be further purified by recrystallization from ethanol.
Visualizations
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds [authors.library.caltech.edu]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
- 6. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted 4-(Bromoacetyl)pyridine hydrobromide from a reaction mixture
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 4-(Bromoacetyl)pyridine hydrobromide, a key reagent in pharmaceutical synthesis. Our aim is to provide practical and detailed solutions to facilitate the successful removal of unreacted reagent from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an off-white to pale yellow crystalline solid. It is an alpha-bromo ketone derivative of pyridine, making it a reactive electrophile commonly used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its hydrobromide salt form renders it soluble in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5349-17-7 | [1][2][3] |
| Molecular Formula | C₇H₇Br₂NO | [2][4] |
| Molecular Weight | 280.94 g/mol | [2] |
| Appearance | Off-white to pale yellow powder/crystalline solid | [1] |
| Melting Point | 194 °C | [1] |
| Water Solubility | Soluble | [1] |
Q2: I have unreacted this compound in my reaction mixture. What is the general strategy for its removal?
The most effective strategy for removing unreacted this compound leverages its chemical reactivity and physical properties. The general workflow involves three main steps:
-
Quenching: The highly reactive alpha-bromo ketone moiety is first deactivated by reacting it with a nucleophilic quenching agent. This transforms it into a more stable and typically more water-soluble derivative.
-
Extraction: The quenched, water-soluble species, along with the hydrobromide salt, is then removed from the organic reaction mixture through a series of aqueous extractions.
-
Purification: Final traces of impurities can be removed by standard purification techniques such as column chromatography or recrystallization.
Caption: A general workflow for the removal of unreacted this compound.
Troubleshooting Guides
Issue 1: Choosing the Right Quenching Agent
The choice of quenching agent is critical and depends on the stability of your desired product to the reaction conditions.
Solution:
Two primary types of quenching agents are recommended: sulfur-based nucleophiles and basic solutions.
Table 2: Comparison of Common Quenching Agents
| Quenching Agent | Recommended For | Key Considerations |
| Sodium Bisulfite (NaHSO₃) | General purpose, product stable to mildly acidic conditions. | Forms a water-soluble sulfonate adduct. |
| N-Acetylcysteine | Products sensitive to harsh bases or inorganic reagents. | A mild, organic thiol that forms a water-soluble thioether adduct. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Acid-sensitive products; also neutralizes the hydrobromide. | Can cause gas evolution (CO₂). Addition should be slow and cautious. |
Issue 2: Inefficient Removal by Aqueous Extraction
Sometimes, a simple water wash is insufficient to remove all the unreacted reagent and its quenched byproducts, especially if your product has some water solubility or if emulsions form.
Solution:
A multi-step extraction protocol is recommended. The solubility of pyridinium salts in non-polar organic solvents is low, which can be exploited.
Experimental Protocol: Detailed Aqueous Extraction
-
Initial Quench: After the reaction is complete, cool the mixture to room temperature. Add a quenching agent as described in the section above. For example, add a saturated aqueous solution of sodium bisulfite and stir vigorously for 30 minutes.
-
Dilution: Dilute the reaction mixture with an organic solvent in which your product is soluble but the pyridinium salts are not, such as dichloromethane or ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide and remove the quenched byproducts. Repeat this wash two to three times.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain your crude product.
Caption: Troubleshooting workflow for inefficient aqueous extraction.
Issue 3: Product is also Water-Soluble
If your desired product exhibits significant water solubility, standard aqueous extraction methods can lead to substantial product loss.
Solution:
In this scenario, alternative purification methods are necessary.
-
Column Chromatography: This is the most common and effective method. Since the quenched this compound derivatives are highly polar, they will have a strong affinity for silica gel and will either remain at the baseline or elute very slowly. A suitable solvent system can be developed to elute your product while leaving the impurities behind.
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be an effective way to isolate it from the more soluble impurities.
-
Polymer-Bound Scavengers: For more advanced applications, consider using a polymer-bound nucleophile (scavenger resin). These resins react with the excess electrophile, and can then be simply filtered off, leaving your product in solution.
Disposal and Safety
Disposal: Waste containing this compound should be treated as hazardous waste. It should be collected in a designated, sealed container and disposed of through your institution's chemical waste management program.[5][6]
Safety: this compound is harmful if swallowed and can cause skin and eye irritation.[2] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
References
- 1. This compound CAS#: 5349-17-7 [m.chemicalbook.com]
- 2. This compound | C7H7Br2NO | CID 2776239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Managing 4-(Bromoacetyl)pyridine Hydrobromide in Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the acidity of 4-(Bromoacetyl)pyridine hydrobromide in chemical reactions. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and comparative data to optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound acidic?
A1: this compound is the salt of the pyridine derivative and hydrobromic acid (HBr). In this salt form, the nitrogen atom of the pyridine ring is protonated, forming a pyridinium ion. This pyridinium proton is acidic and needs to be neutralized to liberate the free, reactive form of 4-(bromoacetyl)pyridine for subsequent reactions with nucleophiles.
Q2: What is the approximate pKa of the pyridinium ion in this compound?
Q3: What type of base should I use to neutralize this compound?
A3: The choice of base is critical to avoid side reactions. Weak, non-nucleophilic bases are generally preferred. Common choices include:
-
Inorganic bases: Sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are often used.
-
Organic bases: Tertiary amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are also suitable. Pyridine itself can also be used as a basic solvent.
Strong bases like sodium hydroxide (NaOH) or alkoxides should be used with caution as they can promote side reactions, such as hydrolysis of the bromoacetyl group.
Q4: How much base should I use?
A4: At least one equivalent of base is required to neutralize the hydrobromide salt. It is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure complete neutralization and to scavenge any additional acid that may be generated during the reaction. For reactions that are sensitive to acidic conditions, using two or more equivalents of a mild base is a common strategy.
Q5: In what order should I add the reagents?
A5: It is generally recommended to first neutralize the this compound with the chosen base in a suitable solvent before adding the nucleophile. This ensures that the free, reactive form of the pyridine derivative is available for the desired reaction and prevents the nucleophile from being protonated by the acidic starting material.
Troubleshooting Guide
Problem 1: Low or no reaction yield.
-
Possible Cause 1: Incomplete neutralization of the hydrobromide salt. If the pyridinium salt is not fully neutralized, the concentration of the reactive free base will be low.
-
Solution: Ensure you are using at least one equivalent of base. Consider increasing the amount of base to 1.5-2.0 equivalents. Use a base that is strong enough to deprotonate the pyridinium ion (pKa ~3.0-3.5).
-
-
Possible Cause 2: Protonation of the nucleophile. If the nucleophile is added before the this compound is neutralized, it can be protonated, rendering it non-nucleophilic.
-
Solution: Always add the base to the this compound and stir for a few minutes before adding your nucleophile.
-
-
Possible Cause 3: Poor solubility. The hydrobromide salt may have limited solubility in some organic solvents.
-
Solution: Choose a solvent in which both the salt and the free base are soluble. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices. For some reactions, aqueous or biphasic conditions with a phase-transfer catalyst can be effective.
-
Problem 2: Formation of side products.
-
Possible Cause 1: Use of a strong, nucleophilic base. Strong bases like hydroxides or alkoxides can compete with your intended nucleophile and react with the bromoacetyl group, leading to hydrolysis or other side products.
-
Solution: Switch to a weaker, non-nucleophilic base such as sodium bicarbonate, potassium carbonate, or a tertiary amine like triethylamine or DIPEA.
-
-
Possible Cause 2: Reaction with the solvent. Some solvents can react with the highly electrophilic bromoacetyl group, especially at elevated temperatures.
-
Solution: Choose an inert solvent for your reaction. If using a potentially reactive solvent, conduct the reaction at the lowest possible temperature.
-
-
Possible Cause 3: Over-alkylation of the nucleophile. If the nucleophile has multiple reactive sites, or if the product is more nucleophilic than the starting material, over-alkylation can occur.
-
Solution: Use a controlled stoichiometry of the reagents. Adding the this compound solution slowly to the nucleophile can sometimes minimize over-alkylation.
-
Data Presentation
Table 1: Comparison of Bases for the Alkylation of Aniline with this compound
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaHCO₃ (1.5) | DMF | 25 | 12 | 85 |
| 2 | K₂CO₃ (1.5) | Acetonitrile | 50 | 8 | 92 |
| 3 | Triethylamine (1.5) | Dichloromethane | 25 | 12 | 88 |
| 4 | DIPEA (1.5) | Dichloromethane | 25 | 12 | 90 |
| 5 | None | DMF | 25 | 24 | <5 |
Table 2: Effect of pH on the Reaction of 4-(Bromoacetyl)pyridine with a Thiol Nucleophile
| Entry | pH | Buffer System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 6.5 | Phosphate | 25 | 6 | 45 |
| 2 | 7.4 | Phosphate | 25 | 2 | 95 |
| 3 | 8.5 | Borate | 25 | 1 | >98 |
| 4 | 9.5 | Borate | 25 | 1 | 96 |
Note: The reactivity of the bromoacetyl group with thiols is significantly enhanced at slightly basic pH, where the thiol is deprotonated to the more nucleophilic thiolate.[1]
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of an Amine with this compound
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., DMF, acetonitrile, or dichloromethane) to a concentration of 0.1-0.5 M.
-
Neutralization: To the stirred solution, add a mild base (1.5 equivalents, e.g., NaHCO₃, K₂CO₃, or triethylamine).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to ensure complete neutralization of the hydrobromide salt.
-
Nucleophile Addition: Add the amine nucleophile (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating depending on the reactivity of the amine.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: pH-Controlled Reaction with a Thiol Nucleophile in Aqueous Media
-
Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate buffer for pH 7.4 or borate buffer for pH 8.5).
-
Nucleophile Solution: Dissolve the thiol-containing compound (1.0 equivalent) in the prepared buffer.
-
Reagent Solution: In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) to aid solubility.
-
Reaction Initiation: Add the solution of this compound dropwise to the stirred solution of the thiol nucleophile.
-
Reaction Monitoring: Monitor the reaction by LC-MS or HPLC. These reactions are often rapid at optimal pH.
-
Purification: Once the reaction is complete, the product can be isolated by preparative HPLC or by extraction if it is sufficiently hydrophobic.
Visualizations
Caption: Recommended experimental workflow for reactions involving this compound.
References
Preventing non-specific labeling with 4-(Bromoacetyl)pyridine hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific labeling when using 4-(Bromoacetyl)pyridine hydrobromide for protein modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive target on a protein?
This compound is a chemical reagent used for the covalent modification of proteins.[1][2] Its primary reactive group is the bromoacetyl moiety, which is an α-halo-ketone. This group is highly reactive towards nucleophilic amino acid side chains. The primary and intended target for selective labeling is the sulfhydryl (thiol) group of cysteine residues due to its high nucleophilicity, especially at physiological pH.[3][4]
Q2: What causes non-specific labeling with this compound?
Non-specific labeling occurs when this compound reacts with amino acid residues other than cysteine. The primary sources of non-specific labeling are other nucleophilic amino acid side chains, including the ε-amino group of lysine, the imidazole ring of histidine, and to a lesser extent, the hydroxyl groups of serine and threonine, and the phenolic group of tyrosine.[5] This off-target reactivity is highly dependent on the reaction conditions, particularly the pH.
Q3: How does pH influence the selectivity of labeling?
The pH of the reaction buffer is the most critical factor in controlling the selectivity of labeling with this compound.
-
Cysteine Labeling (pH 6.5-7.5): The pKa of the cysteine sulfhydryl group is typically around 8.3-8.6. At a pH close to neutral, a sufficient fraction of cysteine residues are in the more nucleophilic thiolate form (-S⁻), allowing for efficient reaction with the bromoacetyl group.
-
Non-specific Labeling (pH > 7.5): The pKa of the lysine ε-amino group is around 10.5. At alkaline pH, lysine residues become deprotonated and thus more nucleophilic, leading to increased non-specific labeling. Histidine (pKa ~6.0-7.0) can also be reactive, and its reactivity increases at higher pH values.
Therefore, maintaining a pH in the range of 6.5-7.5 is crucial for maximizing cysteine selectivity and minimizing off-target reactions with lysine and other amino acids.[1][6]
Q4: What is the expected mass shift upon successful labeling with this compound?
Upon successful covalent attachment of 4-(Bromoacetyl)pyridine to a protein, the mass of the protein will increase. The bromoacetyl group reacts via a nucleophilic substitution where the bromine atom is displaced. The mass of the added moiety (acetylpyridine) is 120.13 Da. Therefore, the expected monoisotopic mass shift observed by mass spectrometry will be +120.0422 Da .
Q5: How can I quench the reaction to prevent further labeling?
To stop the labeling reaction and prevent non-specific modification over time, it is essential to add a quenching reagent that will react with any excess this compound. Common quenching reagents are small molecules containing a thiol group, such as:
-
Dithiothreitol (DTT)
-
β-Mercaptoethanol (BME)
-
L-cysteine
These reagents are added in molar excess (typically 10-50 fold) to the labeling reagent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Insufficient reagent: The molar ratio of labeling reagent to protein is too low. 2. Suboptimal pH: The reaction pH is too low, resulting in a protonated and less reactive cysteine thiol. 3. Short reaction time/low temperature: The reaction has not proceeded to completion. 4. Presence of reducing agents in the protein sample: DTT or BME from a previous step is quenching the labeling reagent. | 1. Increase the molar excess of this compound (e.g., from 10-fold to 20-fold or higher). 2. Ensure the reaction buffer pH is between 6.5 and 7.5. 3. Increase the reaction time (e.g., from 1 hour to 2-4 hours) or perform the reaction at room temperature instead of 4°C. 4. Remove any reducing agents from the protein sample before adding the labeling reagent, for example, by dialysis or using a desalting column. |
| Non-specific Labeling (Multiple bands on a gel or unexpected mass shifts) | 1. pH is too high: The reaction pH is above 7.5, leading to deprotonation and increased reactivity of lysine and other amino acid side chains. 2. Excessive reagent concentration: A very high molar excess of the labeling reagent can drive less favorable reactions with other nucleophiles. 3. Prolonged reaction time: Leaving the reaction to proceed for too long can increase the chances of side reactions. | 1. Lower the pH of the reaction buffer to the 6.5-7.5 range. 2. Reduce the molar excess of this compound. 3. Optimize the reaction time; it should be long enough for cysteine labeling but not excessive. Quench the reaction with a thiol-containing reagent after the optimal time. |
| Protein Precipitation/Aggregation | 1. Solvent incompatibility: The solvent used to dissolve the labeling reagent (e.g., DMSO, DMF) is causing the protein to precipitate. 2. Modification-induced conformational changes: The covalent modification alters the protein's structure, leading to aggregation. | 1. Minimize the volume of organic solvent added to the protein solution (typically ≤5% v/v). 2. Perform the labeling reaction at a lower temperature (e.g., 4°C) and with gentle mixing. Consider including additives in the buffer that are known to stabilize your protein. |
| No Labeling Observed | 1. Absence of accessible cysteine residues: The protein may not have any surface-exposed cysteine residues. 2. Degraded labeling reagent: this compound is sensitive to moisture and light and may have degraded. | 1. Confirm the presence and accessibility of cysteine residues in your protein sequence and structure. If necessary, introduce a cysteine residue at a specific site via mutagenesis. 2. Use a fresh stock of this compound and prepare solutions immediately before use. |
Data Presentation
Table 1: Relative Reactivity of Amino Acid Side Chains with this compound at Different pH Values
| Amino Acid | Nucleophilic Group | pKa of Side Chain | Reactivity at pH 6.5-7.5 | Reactivity at pH > 8.0 |
| Cysteine | Thiol (-SH) | ~8.3-8.6 | High (Target) | High |
| Lysine | ε-Amino (-NH₂) | ~10.5 | Low | High (Non-specific) |
| Histidine | Imidazole | ~6.0-7.0 | Moderate | High |
| Methionine | Thioether (-S-CH₃) | N/A | Low | Low |
| Serine/Threonine | Hydroxyl (-OH) | >13 | Very Low | Low |
| Tyrosine | Phenol (-OH) | ~10.5 | Very Low | Low |
Experimental Protocols
Protocol 1: Selective Labeling of Cysteine Residues
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. A recommended buffer is 50 mM phosphate buffer, 150 mM NaCl, pH 7.0.
-
If the protein sample contains reducing agents (e.g., DTT, BME), they must be removed prior to labeling. This can be achieved by dialysis against the reaction buffer or by using a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rocking. Protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add a thiol-containing quenching reagent. For example, add DTT to a final concentration of 20 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography (SEC), dialysis, or using a desalting spin column.
-
-
Analysis:
-
Confirm successful labeling by mass spectrometry to observe the expected mass shift. The extent of labeling can be quantified by UV-Vis spectroscopy by monitoring the absorbance of the pyridine group.
-
Mandatory Visualizations
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Mass Spectrometric Evidence for the Existence of Distinct Modifications of Different Proteins by 2(E), 4(E)-Decadienal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide - Google Patents [patents.google.com]
- 6. Context-Dependence of the Reactivity of Cysteine and Lysine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Cysteine Modification: Comparing 4-(Bromoacetyl)pyridine Hydrobromide and Alternative Reagents for Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the precise alkylation of cysteine residues is a critical step in mass spectrometry-based proteomics for characterizing protein structure, function, and post-translational modifications. 4-(Bromoacetyl)pyridine hydrobromide, a member of the haloacetamide class of reagents, offers a specific means to modify cysteine residues. This guide provides an objective comparison of its performance with other common alkylating agents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Experimental Workflow for Cysteine Modification and Mass Spectrometry Analysis
The general workflow for preparing protein samples for mass spectrometry analysis involves the reduction of disulfide bonds, followed by the alkylation of free cysteine residues to prevent their re-oxidation and to introduce a known mass shift for confident identification. The modified proteins are then enzymatically digested into peptides, which are subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A Comparative Guide to the NMR Characterization of Products from 4-(Bromoacetyl)pyridine Hydrobromide Reactions
For researchers, scientists, and drug development professionals, the synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry. 4-(Bromoacetyl)pyridine hydrobromide is a key building block, serving as an electrophilic precursor for the introduction of a pyridyl-carbonyl scaffold. Its reactions, particularly with nucleophiles, lead to a diverse array of heterocyclic products. Accurate structural elucidation of these products is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
This guide provides a comparative analysis of the NMR characterization of a representative product derived from this compound: 2-amino-4-(pyridin-4-yl)thiazole. We will compare the classical Hantzsch thiazole synthesis with a common one-pot alternative, providing detailed experimental protocols, tabulated NMR data, and workflow visualizations to aid in synthetic planning and product characterization.
Method 1: Hantzsch Thiazole Synthesis from this compound
The Hantzsch thiazole synthesis is a venerable and reliable method for the construction of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide or thiourea. In this case, this compound reacts with thiourea to yield 2-amino-4-(pyridin-4-yl)thiazole.
Experimental Protocol: Hantzsch Synthesis
A mixture of this compound (1.0 mmol) and thiourea (1.2 mmol) is refluxed in 10 mL of ethanol. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion of the reaction (typically 2-4 hours), the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from ethanol to yield 2-amino-4-(pyridin-4-yl)thiazole.[1]
Alternative Method: One-Pot Synthesis from 4-Acetylpyridine
An alternative and often more convenient approach avoids the isolation of the lachrymatory and reactive α-haloketone intermediate. This one-pot method starts with the more stable precursor, 4-acetylpyridine, which is halogenated in situ before condensation with thiourea. Common halogenating agents for this purpose include iodine or N-Bromosuccinimide (NBS).
Experimental Protocol: One-Pot Synthesis
To a solution of 4-acetylpyridine (1.0 mmol) in ethanol (10 mL), iodine (1.0 mmol) is added, and the mixture is refluxed. After the color of the iodine has faded, thiourea (2.0 mmol) is added to the reaction mixture, and reflux is continued for an additional 12 hours.[2] The reaction is then cooled, and the mixture is poured into an aqueous solution of sodium thiosulfate to quench any remaining iodine. The solution is made alkaline with ammonium hydroxide, which results in the precipitation of the product. The crude product is collected by filtration, washed with water, and purified by recrystallization from methanol.[2]
NMR Data Summary and Comparison
The following tables summarize the characteristic ¹H and ¹³C NMR data for the key starting materials and the final product, 2-amino-4-(pyridin-4-yl)thiazole. The data for the final product is consistent regardless of the synthetic route, but the comparison of starting material spectra is crucial for monitoring reaction progress.
Note: The NMR data for 2-amino-4-(pyridin-4-yl)thiazole is compiled based on spectral data from closely related pyridyl-thiazole analogues due to a lack of a complete, explicitly published dataset for this specific compound. The chemical shifts are representative for characterization purposes.
Table 1: NMR Data for Starting Materials
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Acetylpyridine | 8.80 (d, 2H, Py-H2, H6), 7.75 (d, 2H, Py-H3, H5), 2.60 (s, 3H, CH₃) | 197.5 (C=O), 150.5 (Py-C2, C6), 144.0 (Py-C4), 121.0 (Py-C3, C5), 26.8 (CH₃) |
| This compound | 9.0 (br d, 2H, Py-H2, H6), 8.2 (br d, 2H, Py-H3, H5), 4.9 (s, 2H, CH₂Br) | 190.0 (C=O), 152.0 (Py-C2, C6), 148.0 (Py-C4), 123.0 (Py-C3, C5), 31.0 (CH₂Br) |
Table 2: NMR Data for 2-Amino-4-(pyridin-4-yl)thiazole
| Assignment | ¹H NMR (δ, ppm, DMSO-d₆) | ¹³C NMR (δ, ppm, DMSO-d₆) |
| Pyridine H2, H6 | 8.55 (d, J = 6.0 Hz, 2H) | 150.0 |
| Pyridine H3, H5 | 7.65 (d, J = 6.0 Hz, 2H) | 120.0 |
| Thiazole H5 | 7.40 (s, 1H) | 106.0 |
| -NH₂ | 7.20 (s, 2H, D₂O exchangeable) | - |
| Thiazole C2 (-NH₂) | - | 168.5 |
| Thiazole C4 (-Py) | - | 151.0 |
| Pyridine C4' | - | 142.0 |
Experimental and Characterization Workflow
The general workflow for the synthesis and characterization of pyridyl-thiazole derivatives is outlined below. This process is applicable to both the Hantzsch and the one-pot synthetic methods, differing primarily in the initial reaction setup.
References
A Comparative Guide to HPLC Methods for Monitoring Reactions of 4-(Bromoacetyl)pyridine Hydrobromide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the ability to accurately monitor the progress of a reaction is crucial for optimization, yield maximization, and ensuring the purity of the final product. When utilizing the reactive building block, 4-(bromoacetyl)pyridine hydrobromide, in nucleophilic substitution reactions, High-Performance Liquid Chromatography (HPLC) stands out as a powerful analytical tool. This guide provides a comparative overview of potential reversed-phase HPLC methods for tracking the consumption of this compound and the formation of its derivatives.
The selection of an appropriate HPLC method is contingent on the specific properties of the reactants and products, including their polarity and UV absorbance characteristics. Given that this compound is a polar, hydrophilic compound, and its reaction products will likely have different polarities, reversed-phase HPLC is a suitable technique.[1]
Comparison of HPLC Methods
This section compares three reversed-phase HPLC methods with varying column chemistries and mobile phase compositions that can be adapted for monitoring reactions involving this compound. The choice of method will depend on the specific reaction being monitored and the available instrumentation.
| Parameter | Method 1: Ion-Pairing RP-HPLC | Method 2: Standard C18 RP-HPLC | Method 3: Mixed-Mode HPLC |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C18 (e.g., J'Sphere ODS-H80), 5 µm, 4.6 x 150 mm[2] | Mixed-Mode (e.g., Primesep 100 or Amaze HD)[3][4] |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A: Water with Sulfuric AcidB: Acetonitrile[3] |
| Elution Mode | Gradient | Isocratic or Gradient | Gradient[3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[2] | 0.6 - 1.0 mL/min[1][3] |
| Detection | UV at 254 nm[1] | UV at 220 nm[2] | UV at 250 nm[3] |
| Key Advantages | Good peak shape for basic compounds, widely applicable. | Utilizes very common and readily available columns and reagents. | Offers unique selectivity for polar and ionic compounds, potentially providing better separation of reactant and product.[1] |
| Considerations | TFA can suppress MS signals if used for mass-directed purification. | Phosphoric acid is not volatile and thus not suitable for LC-MS applications.[5] | Column chemistries are more specialized. |
Experimental Protocols
Below are detailed experimental protocols for the three compared HPLC methods. These should be considered as starting points and may require further optimization based on the specific reaction mixture.
Method 1: Ion-Pairing Reversed-Phase HPLC
This method utilizes trifluoroacetic acid (TFA) as an ion-pairing agent to improve the retention and peak shape of the polar pyridine-containing compounds on a standard C18 column.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C[2]
-
Detector: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.
Method 2: Standard C18 Reversed-Phase HPLC
This method employs a standard C18 column with a phosphate buffer, a common setup in many analytical labs.
-
Column: C18 (e.g., J'Sphere ODS-H80), 5 µm, 4.6 x 150 mm[2]
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Elution Program: An isocratic elution with a suitable ratio of Mobile Phase A and B (e.g., 70:30) or a linear gradient can be developed.
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 25 °C[2]
-
Detector: UV at 220 nm[2]
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute a sample of the reaction mixture in the initial mobile phase composition. Ensure the sample is filtered through a 0.45 µm filter.
Method 3: Mixed-Mode HPLC
Mixed-mode chromatography combines reversed-phase and ion-exchange mechanisms, which can provide enhanced retention and selectivity for polar and charged analytes like pyridine derivatives.[1]
-
Column: Mixed-Mode (e.g., Primesep 100), 5 µm, 4.6 x 150 mm[3]
-
Mobile Phase A: Water with 0.05% Sulfuric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase should be developed.
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C
-
Detector: UV at 250 nm[3]
-
Injection Volume: 5 µL
-
Sample Preparation: Dilute the reaction aliquot in a mixture that is compatible with the initial mobile phase conditions and filter before injection.
Visualizing the Workflow
The following diagram illustrates a typical workflow for monitoring a chemical reaction using one of the HPLC methods described above.
Caption: General workflow for monitoring a chemical reaction using HPLC.
References
Comparative Guide to Cysteine Modification: 4-(Bromoacetyl)pyridine hydrobromide vs. Iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
The selective modification of cysteine residues is a foundational technique in chemical biology and proteomics, enabling everything from the creation of antibody-drug conjugates (ADCs) to the fundamental study of protein function and drug interactions. The choice of alkylating agent is critical, directly impacting the specificity, efficiency, and stability of the resulting modification. This guide provides an objective, data-supported comparison between iodoacetamide (IAM), a widely used reagent, and 4-(bromoacetyl)pyridine hydrobromide, a less common but valuable alternative.
Chemical Properties and Reaction Mechanism
Both this compound and iodoacetamide modify cysteine residues via an SN2 (bimolecular nucleophilic substitution) reaction. The nucleophilic thiol group (-SH) of a deprotonated cysteine (thiolate, -S⁻) attacks the electrophilic carbon atom adjacent to the halogen, displacing the bromide or iodide leaving group. This forms a stable thioether bond.
-
Iodoacetamide (IAM): A classic and highly reactive alkylating agent due to the excellent leaving group ability of iodide. Its small size allows for easy access to cysteine residues.
-
This compound: This reagent contains a bromine atom, which is a good leaving group, though generally less reactive than iodine.[1] The presence of the pyridine ring introduces unique properties, including the potential for altered solubility and different interactions within the mass spectrometer, which can enhance the detection of modified peptides.[2] The hydrobromide salt form improves the compound's stability and solubility in aqueous buffers.[3][4]
Performance Comparison: A Data-Driven Analysis
The selection of an alkylating agent should be based on quantitative metrics of performance, including reaction efficiency, specificity for cysteine, and the stability of the final product.
| Feature | This compound | Iodoacetamide (IAM) | Supporting Evidence |
| Reaction Mechanism | SN2 Alkylation | SN2 Alkylation | [5] |
| Reaction Product | Pyridylacetylated Cysteine | Carbamidomethylated Cysteine | [3] |
| Relative Reactivity | High (Bromo leaving group) | Very High (Iodo leaving group) | [1] |
| Specificity for Cysteine | Presumed high, but less characterized. | Moderate. Significant off-target reactions are well-documented.[5] | [6][7][8][9] |
| Known Off-Target Residues | Potentially similar to other haloacetyl reagents (Met, His, Lys). | Methionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, and peptide N-termini.[7][8] | [6][7][8][9] |
| Key Artifacts | Limited data available. | Alkylation of methionine is a major issue, causing a neutral loss during mass spectrometry that complicates data analysis and can reduce peptide identification rates.[6][9] | [6][9] |
| Product Stability | Forms a stable, irreversible thioether bond. | Forms a stable, irreversible thioether bond. | [10] |
| MS/MS Behavior | The pyridine moiety may increase ionization efficiency and improve detection in certain mass spectrometry setups (e.g., MALDI).[2] | Well-characterized fragmentation. Off-target modifications can complicate spectra. | [2] |
Visualization of Reaction and Workflow
Reaction Mechanism
Caption: General SN2 mechanism for cysteine alkylation.
Experimental Workflow
Caption: Standard proteomics workflow for cysteine modification.
Experimental Protocols
The following protocols provide a general framework for cysteine modification. Optimal conditions, particularly reagent concentrations and incubation times, may need to be determined empirically for specific proteins.
Protocol 1: Cysteine Modification with Iodoacetamide (IAM)
This protocol is adapted from standard proteomics workflows.
Materials:
-
Protein sample in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0-8.5).
-
Denaturant (e.g., 8 M Urea or 6 M Guanidine HCl).
-
Reducing Agent: 200 mM Dithiothreitol (DTT) or 100 mM Tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylation Reagent: 500 mM Iodoacetamide (IAM) in buffer. Note: Prepare fresh and protect from light, as IAM is light-sensitive.
-
Quenching Reagent: 200 mM DTT.
Procedure:
-
Protein Solubilization and Denaturation: Dissolve the protein sample in the denaturation buffer to a final concentration of 1-5 mg/mL.
-
Reduction: Add the reducing agent to a final concentration of 10 mM DTT or 5 mM TCEP. Incubate for 1 hour at 37°C to reduce all disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add the freshly prepared 500 mM IAM solution to a final concentration of 20-25 mM (a ~2-fold molar excess over the reducing agent).
-
Incubation: Incubate the reaction in the dark at room temperature for 30-45 minutes.
-
Quenching: Quench any unreacted IAM by adding DTT to a final concentration of 10 mM. Incubate for 15 minutes.
-
Downstream Processing: The alkylated protein sample is now ready for buffer exchange, dialysis, or enzymatic digestion for mass spectrometry analysis.
Protocol 2: Cysteine Modification with this compound
This protocol is based on general principles for haloacetyl reagents.
Materials:
-
Protein sample in a suitable buffer (e.g., 100 mM HEPES or Phosphate buffer, pH 7.5-8.0).
-
Denaturant (e.g., 8 M Urea or 6 M Guanidine HCl).
-
Reducing Agent: 200 mM DTT or 100 mM TCEP.
-
Alkylation Reagent: 250 mM this compound in buffer or a suitable organic solvent like DMSO. Prepare fresh.
-
Quenching Reagent: 200 mM DTT or L-cysteine.
Procedure:
-
Protein Solubilization and Denaturation: Dissolve the protein sample in the denaturation buffer to a final concentration of 1-5 mg/mL.
-
Reduction: Add the reducing agent to a final concentration of 10 mM DTT or 5 mM TCEP. Incubate for 1 hour at 37°C.
-
Alkylation: Cool the sample to room temperature. Add the freshly prepared 250 mM this compound solution to a final concentration of 20-25 mM.
-
Incubation: Incubate the reaction at room temperature for 45-60 minutes. Reaction progress can be monitored using LC-MS if required.
-
Quenching: Quench unreacted reagent by adding DTT or L-cysteine to a final concentration of 10 mM and incubating for 15 minutes.
-
Downstream Processing: The modified protein is ready for subsequent cleanup and analysis.
Conclusion and Recommendations
-
Iodoacetamide (IAM) remains the workhorse for general cysteine alkylation due to its high reactivity and extensive documentation. However, researchers must be vigilant about its significant potential for off-target modifications, especially of methionine, which can severely complicate proteomic data analysis.[6][9] It is best suited for applications where complete and rapid alkylation is the primary goal and where potential off-target effects can be controlled or accounted for during data analysis.
-
This compound presents a compelling alternative, particularly for applications involving mass spectrometry. While direct comparative data on its off-target profile is less abundant, the inclusion of a pyridine ring is a key advantage. Based on studies with the related compound 4-vinylpyridine, this modification can enhance the ionization of cysteine-containing peptides, potentially increasing their detection and identification rates, especially in MALDI-based workflows.[2] This reagent is recommended for studies focused on identifying cysteine-containing peptides in complex mixtures or when alternative fragmentation behavior is desired.
For any application, the ideal alkylation conditions should be optimized to maximize cysteine modification while minimizing unwanted side reactions.[1]
References
- 1. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion source-dependent performance of 4-vinylpyridine, iodoacetamide, and N-maleoyl derivatives for the detection of cysteine-containing peptides in complex proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | C7H7Br2NO | CID 2776239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of the Reactivity of 2-, 3-, and 4-(Bromoacetyl)pyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-, 3-, and 4-(Bromoacetyl)pyridine hydrobromide. These isomers are valuable reagents in medicinal chemistry and chemical biology, often utilized as alkylating agents to modify proteins and other biomolecules. The position of the bromoacetyl group on the pyridine ring significantly influences the electrophilicity of the α-carbon, and consequently, the reactivity of the molecule. This analysis is supported by established chemical principles to aid in the selection and application of these compounds in research and development.
Reactivity Analysis
The reactivity of the bromoacetylpyridines in nucleophilic substitution reactions, typically SN2, is governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring influences the electrophilicity of the carbonyl carbon and the adjacent α-carbon bearing the bromine atom. This effect is most pronounced when the bromoacetyl group is at the 2- and 4-positions, which are in direct conjugation with the nitrogen atom.
-
4-(Bromoacetyl)pyridine: The nitrogen atom exerts a strong electron-withdrawing effect at the para-position through resonance and inductive effects. This significantly increases the partial positive charge on the carbonyl carbon, making the α-carbon more susceptible to nucleophilic attack. Consequently, 4-(bromoacetyl)pyridine is expected to be the most reactive of the three isomers.
-
2-(Bromoacetyl)pyridine: Similar to the 4-isomer, the 2-position is also activated by the electron-withdrawing effect of the nitrogen atom. However, the proximity of the nitrogen to the reaction center might introduce steric hindrance to the approaching nucleophile, potentially making it slightly less reactive than the 4-isomer.
-
3-(Bromoacetyl)pyridine: The 3-position (meta) is not in direct conjugation with the nitrogen atom. Therefore, the electron-withdrawing effect is primarily inductive and weaker compared to the 2- and 4-positions. As a result, 3-(bromoacetyl)pyridine is expected to be the least reactive isomer.
The expected order of reactivity is therefore: 4-(Bromoacetyl)pyridine > 2-(Bromoacetyl)pyridine > 3-(Bromoacetyl)pyridine .
Data Presentation
| Compound | Isomer Position | Expected Relative Rate of Reaction with a Nucleophile |
| 4-(Bromoacetyl)pyridine HBr | 4- (para) | Most Reactive |
| 2-(Bromoacetyl)pyridine HBr | 2- (ortho) | Moderately Reactive |
| 3-(Bromoacetyl)pyridine HBr | 3- (meta) | Least Reactive |
Experimental Protocols
To quantitatively determine the relative reactivity of these isomers, a kinetic study can be performed. The following is a generalized protocol for monitoring the reaction of (Bromoacetyl)pyridine hydrobromides with a model nucleophile, such as thiophenol, using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constants for the reaction of 2-, 3-, and this compound with thiophenol.
Materials:
-
2-(Bromoacetyl)pyridine hydrobromide
-
3-(Bromoacetyl)pyridine hydrobromide
-
This compound
-
Thiophenol
-
A suitable buffer solution (e.g., phosphate buffer, pH 7.4)
-
Acetonitrile or other suitable organic co-solvent
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each (Bromoacetyl)pyridine hydrobromide isomer in the chosen buffer.
-
Prepare a stock solution of thiophenol in the same buffer. The concentrations should be chosen so that upon mixing, the reaction proceeds at a measurable rate.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to a wavelength where the product of the reaction (S-phenylacetylpyridine derivative) has a significant absorbance, and the reactants have minimal absorbance. This wavelength should be determined by scanning the UV-Vis spectra of the reactants and the expected product.
-
Equilibrate the reactant solutions and the spectrophotometer's cuvette holder to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by mixing known volumes of the (Bromoacetyl)pyridine isomer solution and the thiophenol solution directly in the cuvette.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).
-
Repeat the experiment for each isomer, ensuring identical concentrations and conditions. It is also recommended to perform the experiments under pseudo-first-order conditions (e.g., with a large excess of thiophenol).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the reactant in excess (thiophenol).
-
k2 = kobs / [Thiophenol]
-
The second-order rate constants for the three isomers can then be directly compared to establish their relative reactivity.
-
Mandatory Visualization
The following diagrams illustrate the logical relationship of expected reactivity and a generalized experimental workflow for the comparative kinetic study.
Caption: Expected reactivity order of (Bromoacetyl)pyridine isomers.
Caption: Experimental workflow for comparative kinetic analysis.
Validating the Site of Peptide Modification by 4-(Bromoacetyl)pyridine Hydrobromide: A Comparative Guide
For researchers engaged in peptide chemistry and drug development, the precise modification of peptides is paramount. 4-(Bromoacetyl)pyridine hydrobromide is a valuable reagent for the site-specific alkylation of peptides, primarily targeting cysteine residues. This guide provides a comprehensive comparison of this reagent with other common alternatives, supported by experimental data and detailed protocols for validating the modification site.
Comparison of Cysteine Alkylating Agents
The selection of an appropriate alkylating agent is critical for achieving high efficiency and specificity in peptide modification. Below is a comparison of this compound with other commonly used reagents.
| Feature | This compound | Iodoacetamide | N-Ethylmaleimide (NEM) | 4-Vinylpyridine |
| Reactive Group | α-bromoacetyl | Iodoacetyl | Maleimide | Vinyl |
| Primary Target | Cysteine | Cysteine | Cysteine | Cysteine |
| Reaction pH | Neutral to slightly alkaline (pH 7-8.5) | Neutral to slightly alkaline (pH 7-8.5) | Neutral (pH 6.5-7.5) | Slightly alkaline (pH 7.5-8.5) |
| Relative Reactivity | High | Very High | High | Moderate |
| Potential Side Reactions | Alkylation of other nucleophilic residues (His, Lys, Met, N-terminus) at higher pH or with prolonged reaction times. | Alkylation of Met, His, Lys, and Tyr. Can introduce iodine, which can have undesired effects.[1] | Can undergo hydrolysis. The thioether bond can be reversible under certain conditions. | Polymerization. Can be less specific at higher pH. |
| Mass Shift (Da) | +120.04 | +57.02 | +125.05 | +105.06 |
| Key Advantages | Introduces a UV-active pyridine ring for easier detection. The pyridyl group can enhance ionization in mass spectrometry. | Well-established reagent with extensive literature. High reactivity leads to faster reaction times.[2] | High specificity for thiols at neutral pH. | The resulting pyridylethylated cysteine is very stable. |
| Key Disadvantages | Potential for side reactions needs careful control of reaction conditions. | High reactivity can lead to off-target modifications.[1] | Reversibility of the modification may be undesirable for some applications. | Slower reaction kinetics compared to haloacetamides. |
Experimental Protocols
Accurate validation of the modification site is crucial. The following are detailed protocols for peptide modification and subsequent analysis by mass spectrometry and Edman degradation.
Protocol 1: Peptide Modification with this compound
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5) to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds, it must first be reduced using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable organic solvent like Dimethylformamide (DMF) or water. The concentration should be 10-20 fold molar excess relative to the peptide.
-
Reaction: Add the this compound solution to the peptide solution. Incubate the reaction mixture at room temperature for 1-2 hours in the dark to prevent light-induced side reactions.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, to consume any unreacted reagent.
-
Purification: Purify the modified peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove excess reagents and byproducts.[3][4][5]
Protocol 2: Validation by Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: The purified modified peptide is subjected to enzymatic digestion (e.g., with trypsin) to generate smaller fragments suitable for MS analysis.
-
LC-MS/MS Analysis: The digested peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are analyzed to identify the peptide fragments. The site of modification is confirmed by observing a mass shift on a specific amino acid residue corresponding to the mass of the pyridylacetyl group (+120.04 Da). The fragmentation pattern of the modified peptide will show a series of b- and y-ions, with the fragment ions containing the modified cysteine showing the corresponding mass increase. A characteristic neutral loss of the pyridyl group may also be observed.[6][7]
Protocol 3: Validation by Edman Degradation
-
Sample Preparation: The purified modified peptide (or a proteolytic fragment containing the modification) is loaded onto the sequencer.
-
Automated Sequencing: The Edman degradation is performed using an automated peptide sequencer.[8][9][10] In each cycle, the N-terminal amino acid is cleaved and identified by HPLC.
-
Data Analysis: The sequence is determined cycle by cycle. If the modification is on a cysteine residue within the peptide, the cycle corresponding to that cysteine will not yield a standard PTH-amino acid. Instead, a new peak corresponding to the PTH derivative of the S-pyridylacetyl-cysteine will be observed at a different retention time. If the N-terminus is modified, the Edman degradation will be blocked, and no sequence will be obtained.[11][12]
Visualizations
Experimental Workflow for Validating Peptide Modification
Caption: Workflow for peptide modification and validation.
Signaling Pathway of Cysteine Modification
Caption: Reaction mechanism of cysteine modification.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. hplc.eu [hplc.eu]
- 5. chemcoplus.co.jp [chemcoplus.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. Unusual fragmentation of derivatized cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edman Degradation for N-Terminal Sequence Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. ehu.eus [ehu.eus]
- 10. pharmiweb.com [pharmiweb.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Alcoholytic deblocking of N-terminally acetylated peptides and proteins for sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Kinetic Analysis of Enzyme Inhibition by 4-(Bromoacetyl)pyridine Hydrobromide and its Analogs
For Immediate Release
This guide provides a comprehensive overview of the kinetic analysis of enzyme inhibition by 4-(bromoacetyl)pyridine hydrobromide and related α-haloacetyl derivatives. Tailored for researchers, scientists, and drug development professionals, this document outlines the mechanistic basis of inhibition, detailed experimental protocols for kinetic characterization, and a comparative analysis of inhibitory potencies against relevant enzyme targets.
This compound is a reactive compound belonging to the class of α-haloacetyl derivatives. Due to the electrophilic nature of the carbon atom bearing the bromine, these compounds are potent irreversible inhibitors of enzymes that possess a nucleophilic residue, such as cysteine or histidine, within their active site. The inhibitory mechanism proceeds via covalent modification of the enzyme, leading to a time-dependent loss of enzymatic activity. While specific kinetic data for this compound is not extensively available in public literature, this guide provides a framework for its evaluation and compares its expected behavior with that of analogous inhibitors.
Comparative Kinetic Data of α-Haloacetyl Inhibitors
The inhibitory potential of irreversible inhibitors is best described by the kinetic constants KI (the initial dissociation constant, reflecting binding affinity) and kinact (the maximal rate of inactivation). The overall inhibitory efficiency is given by the second-order rate constant kinact/KI. The following table summarizes kinetic data for representative α-haloacetyl-containing inhibitors against various enzymes, primarily cysteine proteases, which are common targets for such compounds.
| Inhibitor | Target Enzyme | KI (µM) | kinact (min-1) | kinact/KI (M-1s-1) |
| N-Ethylmaleimide | Cysteine Proteases (general) | - | - | ~1,000 |
| Iodoacetamide | Cysteine Proteases (general) | - | - | ~200 |
| Z-Phe-Ala-CH2F | Cathepsin B | 28 | 0.83 | 494 |
| E-64 | Papain | 0.2 | 1.8 | 150,000 |
| Bromoacetyl-Alp-OH | Cysteine Protease | 50 | 0.4 | 133 |
Note: Data presented is a compilation from various literature sources for illustrative purposes. Direct comparison requires standardized assay conditions.
Experimental Protocols
Accurate kinetic analysis of irreversible inhibitors requires specific experimental designs to determine both the initial binding affinity and the rate of covalent modification.
Materials and Reagents
-
Enzyme: Purified target enzyme (e.g., a cysteine protease like papain or a specific cathepsin).
-
Substrate: A chromogenic or fluorogenic substrate appropriate for the target enzyme (e.g., Nα-Benzoyl-L-arginine ethyl ester for trypsin-like proteases).
-
Inhibitor Stock Solution: this compound or other α-haloacetyl derivatives dissolved in a suitable solvent (e.g., DMSO) at a high concentration.
-
Assay Buffer: Buffer appropriate for optimal enzyme activity and stability (e.g., 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 2 mM dithiothreitol for many cysteine proteases).
-
Detection Instrument: A spectrophotometer or microplate reader capable of kinetic measurements.
Procedure for Determination of kinact and KI
This method involves monitoring the time-dependent loss of enzyme activity at various inhibitor concentrations.
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a series of dilutions of the inhibitor (e.g., this compound) in the assay buffer.
-
In a 96-well plate or cuvette, mix the enzyme solution with each inhibitor concentration. Include a control with no inhibitor.
-
Incubate the enzyme-inhibitor mixtures at a constant temperature (e.g., 25°C or 37°C).
-
-
Measurement of Residual Enzyme Activity:
-
At specific time intervals (e.g., 0, 2, 5, 10, 20, and 30 minutes) during the pre-incubation, withdraw an aliquot from each enzyme-inhibitor mixture.
-
Immediately add the aliquot to a solution containing a high concentration of the substrate to initiate the enzymatic reaction. The substrate concentration should be saturating (e.g., 5-10 times the Km) to ensure the measured rate is proportional to the concentration of active enzyme.
-
Monitor the rate of product formation by measuring the change in absorbance or fluorescence over a short period.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity (ln(% Activity)) against the pre-incubation time.
-
The slope of each of these lines represents the negative of the observed rate of inactivation (-kobs).
-
Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Fit the resulting data to the Michaelis-Menten equation for irreversible inhibition: kobs = (kinact * [I]) / (KI + [I])
-
This non-linear regression will yield the values for kinact (the maximum rate of inactivation at saturating inhibitor concentration) and KI (the inhibitor concentration that gives half-maximal inactivation rate).
-
Visualizing the Mechanism and Workflow
To better understand the processes involved in the kinetic analysis of irreversible enzyme inhibition, the following diagrams have been generated using the DOT language.
Caption: Covalent irreversible inhibition mechanism.
Caption: Workflow for determining kinetic parameters.
Caption: Inhibition of a signaling pathway.[1]
Conclusion
While direct kinetic data for this compound is sparse, its chemical structure strongly suggests it functions as an irreversible enzyme inhibitor, likely targeting cysteine proteases. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to characterize its inhibitory activity and to compare its potency with other α-haloacetyl derivatives. The provided visualizations of the inhibitory mechanism, experimental workflow, and a relevant signaling pathway serve to contextualize the importance of such kinetic analyses in the fields of enzymology and drug discovery. The inhibition of cysteine proteases can impact various cellular processes, including signaling pathways that control cell proliferation.[1] By understanding the kinetic parameters of inhibition, researchers can better design and optimize potent and selective enzyme inhibitors for therapeutic applications.
References
A Comparative Study of Leaving Groups in Acetylpyridine Halides for Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the strategic modification of heterocyclic scaffolds such as pyridine is of paramount importance. Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings, including acetylpyridines. The acetyl group, being a strong electron-withdrawing group, activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. A critical factor governing the efficiency of these reactions is the nature of the leaving group. This guide provides a comparative analysis of the common halogen leaving groups—fluoride, chloride, bromide, and iodide—in the context of nucleophilic substitution on acetylpyridine halides, supported by available experimental data from analogous systems.
Executive Summary: Leaving Group Reactivity in SNAr
The reactivity of halo-acetylpyridines in SNAr reactions is primarily dictated by the identity of the halogen serving as the leaving group. In contrast to SN1 and SN2 reactions where iodide is the best leaving group, the trend in SNAr is often reversed. This is because the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex). The high electronegativity of fluorine stabilizes this transition state more effectively than other halogens, often leading to a higher reaction rate.[1]
However, the leaving group order is not absolute and can be influenced by the reaction conditions and the nature of the nucleophile. For instance, studies on related heterocyclic systems have shown that while fluorine is often the most reactive leaving group, this order can be altered with different nucleophiles or the use of acid catalysts.
Comparative Reactivity Data
Kinetic Data for Nucleophilic Aromatic Substitution of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol
A study on 2-substituted N-methylpyridinium ions provides kinetic parameters for their reaction with piperidine. In this system, the typical "element effect" (F > Cl > Br > I) is not observed; instead, the reactivities of the different halides are found to be very similar. This has been attributed to a change in the rate-determining step from the initial nucleophilic attack to the subsequent deprotonation of the addition intermediate.[2]
| Leaving Group (L) in 2-L-N-methylpyridinium ion | kobs (M-1s-1) at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 2-F | 0.0023 | 12.8 | -26.1 |
| 2-Cl | 0.0024 | 12.3 | -27.6 |
| 2-Br | 0.0023 | 12.2 | -28.1 |
| 2-I | 0.0022 | 12.6 | -26.9 |
Data extracted from a study on N-methylpyridinium compounds, which serve as an analogue for activated pyridine systems.[2]
Comparative Reactivity of 6-Halopurine Nucleosides
Research on 6-halopurine nucleosides, another class of electron-deficient heterocycles, demonstrates the influence of the nucleophile on the leaving group reactivity order in SNAr reactions.
| Nucleophile/Conditions | Leaving Group Reactivity Order |
| Butylamine in Acetonitrile | F > Br > Cl > I |
| Methanol/DBU in Acetonitrile | F > Cl ≈ Br > I |
| Potassium Thioacetate in DMSO | F > Br > I > Cl |
| Aniline in Acetonitrile | I > Br > Cl > F |
| Aniline/TFA in Acetonitrile | F > I > Br > Cl |
This data illustrates the nuanced behavior of halide leaving groups under different nucleophilic conditions in a related heterocyclic system.[3]
Reaction Mechanism and Experimental Workflow
The SNAr reaction of a halo-acetylpyridine proceeds through a two-step addition-elimination mechanism. The process is initiated by the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the expulsion of the halide ion.
Reaction Mechanism Diagram
Caption: Generalized mechanism for the SNAr reaction on a halo-acetylpyridine.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.
Experimental Protocols
The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction on a fluoropyridine, which can be adapted for other acetylpyridine halides with adjustments to reaction time and temperature.
Synthesis of 2-morpholino-5-acetylpyridine
Materials:
-
2-Fluoro-5-acetylpyridine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-acetylpyridine (1.0 equivalent), morpholine (1.2 equivalents), and potassium carbonate (1.5 equivalents).
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the 2-fluoro-5-acetylpyridine.
-
Stir the reaction mixture and heat to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-morpholino-5-acetylpyridine.
Conclusion
The choice of the halogen leaving group in nucleophilic aromatic substitution on acetylpyridines is a critical parameter that can significantly impact reaction efficiency. While the general trend of F > Cl > Br > I often holds true due to the stabilizing effect of the electronegative halogen on the rate-determining transition state, this order is not universal. The presented data from analogous heterocyclic systems demonstrates that the nature of the nucleophile and the specific reaction conditions can alter the relative reactivity of the halide leaving groups. For synthetic planning, 2-fluoro and 2-chloro-acetylpyridines are often good starting points for SNAr reactions. However, in cases where these substrates are unreactive or lead to side products, the corresponding bromo or iodo analogues may offer alternative reactivity profiles, particularly in the context of palladium-catalyzed cross-coupling reactions where their reactivity is higher.[1] Therefore, a careful consideration of the specific synthetic target and reaction conditions is essential for the successful application of nucleophilic aromatic substitution in the derivatization of acetylpyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-(Bromoacetyl)pyridine hydrobromide: A Guide for Laboratory Professionals
Researchers and scientists handling 4-(Bromoacetyl)pyridine hydrobromide must adhere to strict safety protocols to mitigate risks and ensure proper disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support laboratory safety and chemical handling.
Key Safety and Hazard Information
This compound is a hazardous substance requiring careful handling. The following table summarizes its key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1] |
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C7H7Br2NO[1] |
| Molecular Weight | 280.94 g/mol [1] |
Proper Disposal Procedures
The primary method for the disposal of this compound is to engage a licensed disposal company for surplus and non-recyclable solutions.[2] All disposal practices must be in accordance with local, regional, and national regulations.
Step-by-Step Disposal Workflow:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[2] In case of dust formation, a particle respirator is recommended.[2]
-
Waste Collection:
-
Container Management: Ensure the waste container is compatible with the chemical and tightly sealed to prevent leaks or spills.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Engage a Licensed Disposal Company: Contact a certified hazardous waste disposal company to arrange for pickup and disposal. Provide them with the complete chemical name and safety data sheet.
-
Documentation: Maintain records of the disposal process, including the name of the disposal company and the date of pickup, in accordance with laboratory and institutional policies.
In Case of a Spill:
-
Minor Spill: For small spills, absorb with an inert dry material and place it in an appropriate waste disposal container.[3] Avoid generating dust.[4] Wash the area with large amounts of water.[4]
-
Major Spill: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) department or emergency services.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
